Chloro(diethoxy)borane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
chloro(diethoxy)borane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BClO2/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDVSPMGNLWXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC)(OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175060 | |
| Record name | Chloro(diethoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20905-32-2 | |
| Record name | Chloro(diethoxy)borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020905322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(diethoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Chloro(diethoxy)borane" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloro(diethoxy)borane, also known as diethyl chloroboronate, is an organoboron compound with the chemical formula C₄H₁₀BClO₂. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known properties, including its molecular structure and weight. In the absence of detailed experimental values for properties such as boiling point, melting point, and density, this document also discusses the expected chemical behavior and reactivity based on the general characteristics of related alkoxyboron halides. This guide aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in the synthesis, handling, or application of this compound.
Introduction
Organoboron compounds are a critical class of reagents and intermediates in modern organic synthesis, finding widespread application in pharmaceuticals, agrochemicals, and materials science. This compound belongs to the subclass of alkoxyboron halides, which are known for their utility as Lewis acids and as precursors for the formation of other organoboron species. This guide consolidates the available information on this compound to facilitate its potential use in research and development.
Core Physical and Chemical Properties
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀BClO₂ | NIST |
| Molecular Weight | 136.385 g/mol | NIST |
| CAS Number | 20905-32-2 | NIST |
| Synonyms | Diethyl chloroboronate | - |
Note: Properties such as boiling point, melting point, density, and solubility have not been found in the searched literature.
Expected Chemical Properties and Reactivity
Based on the chemistry of analogous alkoxyboron halides, the following reactivity profile for this compound can be anticipated:
-
Lewis Acidity: The boron atom in this compound is electron-deficient, making the compound a Lewis acid. It is expected to form adducts with Lewis bases.
-
Hydrolysis: Like many boron halides, this compound is likely sensitive to moisture and will hydrolyze in the presence of water to form boric acid, ethanol, and hydrochloric acid.
-
Alcoholysis: Reaction with alcohols is expected to lead to the exchange of the ethoxy groups or further reaction at the B-Cl bond.
-
Substitution Reactions: The chlorine atom is a good leaving group and can be displaced by nucleophiles to form new boron compounds. For instance, reactions with Grignard reagents or organolithium compounds would lead to the formation of new carbon-boron bonds.
Potential Signaling Pathways and Logical Relationships
The primary role of this compound in a research context would likely be as a chemical reagent or building block. A logical workflow for its use could involve its synthesis and subsequent reaction with a nucleophile to generate a new organoboron compound, which could then be used in a cross-coupling reaction.
Caption: Logical workflow for the application of this compound.
Experimental Protocols
General Synthetic Approach for Dialkoxyhaloboranes
The synthesis of a dialkoxyhaloborane can often be achieved through the redistribution reaction between a trialkoxyborane and a boron trihalide. For this compound, this would involve the reaction of triethoxyborane with boron trichloride.
Reaction Scheme:
2 B(OEt)₃ + BCl₃ → 3 ClB(OEt)₂
General Procedure (Hypothetical):
-
Triethoxyborane is dissolved in a dry, inert solvent (e.g., hexane or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A stoichiometric amount of boron trichloride (as a solution or condensed gas) is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period.
-
The solvent and any volatile byproducts are removed under reduced pressure.
-
The resulting this compound may be purified by distillation under reduced pressure.
Note: This is a generalized and hypothetical procedure. The specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized.
Caption: A generalized experimental workflow for the synthesis of this compound.
Handling and Safety
While a specific Safety Data Sheet (SDS) for this compound was not found, compounds of this class are generally handled with caution.
-
Moisture Sensitivity: As a boron halide derivative, it is expected to be highly sensitive to moisture. All handling should be performed under an inert atmosphere.
-
Corrosivity: Hydrolysis will produce hydrochloric acid, making the compound and its reaction mixtures corrosive.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Similar organoboron compounds can be irritants.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with potential applications in organic synthesis. This guide has summarized the currently available information on its physical and chemical properties. While there is a notable lack of detailed experimental data in the public domain, this document provides a foundational understanding based on its chemical structure and the known reactivity of related compounds. Further research is required to fully characterize this compound and explore its synthetic utility. Researchers interested in this molecule should proceed with caution, adhering to safe laboratory practices for handling reactive and potentially hazardous materials.
Navigating the Chemistry of Chloro(diethoxy)borane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chloro(diethoxy)borane, a boron-containing compound with potential applications in organic synthesis and drug discovery. This document clarifies its nomenclature and Chemical Abstracts Service (CAS) number, distinguishing it from a similarly named compound. While detailed experimental data for this compound is limited in publicly available literature, this guide furnishes available physical properties and presents a generalized synthetic protocol and logical workflow based on the established chemistry of related boranes.
Nomenclature and Identification
The compound of interest is This compound . According to the National Institute of Standards and Technology (NIST) Chemistry WebBook, its definitive identifiers are:
-
CAS Number : 20905-32-2[1]
-
Molecular Formula : C₄H₁₀BClO₂[1]
-
Molecular Weight : 136.385 g/mol [1]
-
IUPAC Standard InChI : InChI=1S/C4H10BClO2/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3[1]
-
IUPAC Standard InChIKey : LWDVSPMGNLWXKP-UHFFFAOYSA-N[1]
It is crucial to distinguish this compound from a similar-sounding but structurally different compound, chloro(diethyl)borane . The latter lacks the two oxygen atoms and has the CAS number 5314-83-0. This distinction is vital for accurate research and procurement.
Physicochemical Properties
The available quantitative data for this compound is summarized in the table below. The lack of extensive experimental data in the literature highlights an opportunity for further research into the properties and reactivity of this compound.
| Property | Value | Reference |
| CAS Number | 20905-32-2 | [1] |
| Molecular Formula | C₄H₁₀BClO₂ | [1] |
| Molecular Weight | 136.385 g/mol | [1] |
Generalized Experimental Protocol: Synthesis of Chloro(dialkoxy)boranes
Objective: To synthesize a chloro(dialkoxy)borane from a corresponding trialkoxyborane.
Materials:
-
Triethoxyborane (or other corresponding trialkoxyborane)
-
Boron trichloride (BCl₃)
-
Anhydrous inert solvent (e.g., hexane, dichloromethane)
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Addition: Dissolve triethoxyborane in an appropriate volume of anhydrous solvent in the reaction flask. Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) using an external cooling bath.
-
Reaction with Boron Trichloride: Add a stoichiometric amount of boron trichloride (typically as a solution in an inert solvent or condensed as a liquid) dropwise to the stirred solution of triethoxyborane. The reaction is often exothermic, and slow addition is crucial to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as ¹¹B NMR spectroscopy, to observe the disappearance of the starting material and the appearance of the product signal.
-
Workup and Purification: Once the reaction is complete, allow the mixture to warm to room temperature. The product, this compound, can be purified by fractional distillation under reduced pressure. All purification steps should be conducted under an inert atmosphere to prevent hydrolysis of the product.
-
Characterization: Characterize the purified product using spectroscopic methods, including ¹¹B NMR, ¹H NMR, and ¹³C NMR spectroscopy, to confirm its identity and purity.
Safety Precautions: Boron trichloride is a toxic and corrosive gas that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
Conceptual Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a chloro(dialkoxy)borane.
Caption: A generalized workflow for the synthesis of chloro(dialkoxy)boranes.
Potential Applications in Drug Development and Organic Synthesis
While specific applications for this compound are not documented in the provided search results, the broader class of boronic acid derivatives and organoboranes are of significant interest in drug development and organic synthesis.
Boron-containing compounds, particularly boronic acids, are utilized as building blocks in the synthesis of complex organic molecules and have been incorporated into approved drugs. For instance, bortezomib (Velcade®) is a proteasome inhibitor containing a boronic acid moiety used in cancer therapy. The unique electronic properties of the boron atom allow for specific interactions with biological targets.
In organic synthesis, chloroboranes are versatile reagents. They can act as Lewis acids to catalyze a variety of reactions. Furthermore, the chlorine atom can be displaced by nucleophiles, allowing for the introduction of various functional groups, making them valuable intermediates in the synthesis of more complex organoboranes. These, in turn, can undergo a wide range of transformations, including Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.
The chemistry of this compound likely follows these general principles, suggesting its potential as a precursor to other functionalized boronate esters for applications in medicinal chemistry and materials science. Further research into the reactivity and utility of this specific compound is warranted to fully explore its potential.
References
In-depth Technical Guide: Chloro(diethoxy)borane Material Safety Data Sheet (MSDS) Information
Executive Summary
Chloro(diethoxy)borane is a boronic ester derivative that requires careful handling due to its reactivity, particularly with moisture, and potential toxicity. This guide provides a summary of available safety information, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting. All personnel should be thoroughly trained on these procedures before working with this compound.
Chemical Identification and Physical Properties
A complete set of verified physical and chemical properties for this compound is not currently available. The data presented below is based on limited sources and should be considered provisional.
| Property | Value | Source/Notes |
| Chemical Name | This compound | IUPAC |
| CAS Number | 20905-32-2 | Chemical Abstracts Service |
| Molecular Formula | C4H10BClO2 | |
| Molecular Weight | 136.38 g/mol | |
| Appearance | Not available | Likely a liquid |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Density | Not available | |
| Solubility | Reacts with water |
Toxicological Information
Detailed toxicological studies for this compound are not publicly available. In the absence of specific data, it is prudent to treat this compound as potentially harmful and to minimize all routes of exposure. The primary hazards are expected to be associated with its reactivity.
| Exposure Route | Potential Hazard | Recommended Precautions |
| Inhalation | May cause respiratory tract irritation. | Handle in a well-ventilated fume hood. |
| Skin Contact | May cause skin irritation or burns. | Wear appropriate chemical-resistant gloves. |
| Eye Contact | May cause serious eye irritation or damage. | Wear safety goggles or a face shield. |
| Ingestion | May be harmful if swallowed. | Do not ingest. Practice good laboratory hygiene. |
Hazard Identification and First Aid
The primary hazards of this compound are its reactivity and potential for causing irritation or burns. The following first aid measures are recommended in case of exposure.
First Aid Workflow for Exposure
Caption: First aid procedures for different routes of exposure.
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Recommended Handling and Storage Protocol
Caption: Workflow for safe handling and storage of this compound.
Fire and Explosion Hazard Data
The flammability of this compound is not well-documented. However, many boronic esters are flammable.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water, as it will react with the substance.
-
Hazardous Combustion Products: May produce toxic and irritating fumes, including hydrogen chloride and boron oxides, upon combustion.
Experimental Protocols
Detailed experimental protocols for safety and toxicity testing of this compound are not available in the public domain. Standard OECD guidelines for chemical safety testing would be appropriate for any future studies.
Spill and Leak Procedures
In the event of a spill, the following workflow should be followed.
Spill Response Workflow
Caption: Step-by-step procedure for responding to a spill.
Conclusion
While a comprehensive safety profile for this compound is not yet established, a cautious approach based on its chemical structure and the properties of similar compounds is warranted. Adherence to the handling, storage, and emergency procedures outlined in this guide is essential for the safety of all laboratory personnel. It is strongly recommended to obtain a manufacturer's SDS and to perform a risk assessment before using this chemical.
Spectroscopic data for "Chloro(diethoxy)borane" (1H, 13C, 11B NMR)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimentally determined ¹H, ¹³C, and ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopic data for Chloro(diethoxy)borane could not be located in the reviewed literature. The following guide provides expected spectroscopic data based on typical chemical shifts and coupling constants for analogous compounds and relevant functional groups. This information is intended to serve as a reference for the characterization of this compound.
Expected NMR Spectroscopic Data
The structural formula of this compound is (CH₃CH₂O)₂BCl. The expected NMR data is summarized in the tables below.
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.9 - 4.2 | Quartet (q) | 4H | -O-CH₂ -CH₃ |
| ~1.2 - 1.4 | Triplet (t) | 6H | -O-CH₂-CH₃ |
-
Rationale: The methylene protons (-O-CH₂ -CH₃) are adjacent to an oxygen atom, which is electron-withdrawing, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons. The methyl protons (-O-CH₂-CH₃ ) are further from the electronegative oxygen and boron atoms, resulting in an upfield triplet signal due to coupling with the two methylene protons.
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~60 - 65 | -O-C H₂-CH₃ |
| ~15 - 20 | -O-CH₂-C H₃ |
-
Rationale: The carbon atom directly bonded to the oxygen (-O-C H₂-CH₃) is expected to be in the typical range for ethers. The terminal methyl carbon (-O-CH₂-C H₃) will appear at a more upfield chemical shift. Due to the quadrupolar nature of the boron nucleus, the signal for the carbon attached to the oxygen may be broadened.
Table 3: Expected ¹¹B NMR Data
| Chemical Shift (δ, ppm) | Multiplicity |
| ~25 - 30 | Singlet (broad) |
-
Rationale: The ¹¹B chemical shift for compounds of the type B(OR)₂Cl typically falls in this range. Due to the quadrupolar relaxation of the boron nucleus, the signal is expected to be a broad singlet.
Experimental Protocols for NMR Spectroscopy of Organoboranes
Given the moisture sensitivity of this compound, all sample preparations and handling should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
2.1. Sample Preparation
-
Solvent Selection: Use anhydrous deuterated solvents, such as chloroform-d (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), or benzene-d₆ (C₆D₆). The choice of solvent can influence the chemical shifts.
-
NMR Tube: For ¹¹B NMR, it is highly recommended to use quartz NMR tubes to avoid background signals from borosilicate glass.[1][2] For ¹H and ¹³C NMR, standard borosilicate NMR tubes can be used.
-
Procedure:
-
Dry the NMR tube in an oven and cool it under a stream of inert gas.
-
In a glovebox or under an inert atmosphere, dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen anhydrous deuterated solvent.
-
Transfer the solution to the NMR tube using a gas-tight syringe or a cannula.
-
Seal the NMR tube with a tight-fitting cap and wrap it with parafilm for extra protection against moisture.
-
2.2. NMR Instrument Parameters
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Reference: TMS at 0.00 ppm (or the solvent peak).
-
Acquisition: A proton-decoupled experiment is standard. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ groups.[3]
-
-
¹¹B NMR:
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent NMR-based characterization of a borane compound like this compound.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 2. NMR Protocols [nmr.chem.ucsb.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
The Enigmatic Lewis Acidity of Chloro(diethoxy)borane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloro(diethoxy)borane, a bifunctional borane ester, presents a unique case study in Lewis acidity, balancing the inductive electron-withdrawing effect of a chlorine atom against the π-donating capabilities of two ethoxy groups. This technical guide delves into the core principles governing the Lewis acidity of this compound and its complexes. Due to a lack of direct experimental measurement for this compound, this paper establishes a framework for estimating its Lewis acidity through a comparative analysis of structurally related chloro- and alkoxyboranes. We present established quantitative data for analogous compounds, detail the primary experimental and computational methodologies for Lewis acidity determination, and provide visualizations of key chemical processes. This guide serves as a critical resource for researchers seeking to understand and harness the reactivity of substituted boranes in various applications, including catalysis and drug development.
Introduction to the Lewis Acidity of Substituted Boranes
The Lewis acidity of boranes, defined by their ability to accept a pair of electrons, is a cornerstone of their chemical reactivity. This property is intrinsically linked to the substituents attached to the boron center. Electron-withdrawing groups, such as halogens, enhance Lewis acidity by increasing the positive charge density on the boron atom. Conversely, π-donating groups, like alkoxy or amino groups, can mitigate this acidity by donating electron density into the vacant p-orbital of the boron.
This compound, ClB(OEt)₂, is a compelling molecule where these two opposing electronic effects are at play. The chlorine atom acts as a σ-electron withdrawing group, which would be expected to increase the Lewis acidity. However, the two ethoxy groups can engage in π-donation from the oxygen lone pairs to the boron center, which would decrease the Lewis acidity. Understanding the net effect of these competing factors is crucial for predicting the reactivity of this compound in forming complexes with Lewis bases.
Quantitative Analysis of Lewis Acidity: A Comparative Approach
Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Boranes [1]
| Compound | Formula | Acceptor Number (AN) |
| Boron Trifluoride | BF₃ | 89 |
| Boron Trichloride | BCl₃ | 105.7 |
| Boron Tribromide | BBr₃ | 109.3 |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 82 |
The Gutmann-Beckett method utilizes the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon coordination to a Lewis acid to determine the AN.[1]
Table 2: Calculated Fluoride Ion Affinities (FIA) for Selected Boranes [2]
| Compound | Formula | Fluoride Ion Affinity (FIA) (kcal/mol) |
| Borane | BH₃ | - |
| Boron Trifluoride | BF₃ | - |
| Boron Trichloride | BCl₃ | - |
| Boron Tribromide | BBr₃ | - |
| B(OH)₃ | B(OH)₃ | - |
Fluoride Ion Affinity is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. Higher positive values indicate stronger Lewis acidity.[2]
Based on these data, we can predict that the Lewis acidity of this compound will be significantly attenuated compared to BCl₃ due to the π-donation from the ethoxy groups. It is expected to be a milder Lewis acid, potentially with an AN value lower than that of B(C₆F₅)₃.
Formation of Lewis Acid-Base Complexes
Boranes readily form adducts with Lewis bases.[3] In the case of this compound, it will react with a Lewis base (L) to form a tetrahedral coordination complex. This process involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom.
Caption: Formation of a Lewis acid-base complex.
The stability and reactivity of this complex will be dictated by the strength of the Lewis acid (this compound) and the Lewis base, as well as steric factors.
Experimental and Computational Protocols
The Gutmann-Beckett Method (Experimental)
The Gutmann-Beckett method is a widely used experimental technique to quantify the Lewis acidity of a substance in solution.[1]
Protocol:
-
A solution of the Lewis acid of interest is prepared in a weakly coordinating solvent (e.g., dichloromethane-d₂ or benzene-d₆).
-
A solution of the probe molecule, triethylphosphine oxide (Et₃PO), is also prepared in the same solvent.
-
The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine the chemical shift of the free probe (δ_free).
-
The Lewis acid solution is added to the Et₃PO solution.
-
The ³¹P NMR spectrum of the resulting mixture is recorded to determine the chemical shift of the coordinated Et₃PO (δ_complex).
-
The change in chemical shift (Δδ = δ_complex - δ_free) is used to calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (Δδ).[1]
Caption: Gutmann-Beckett experimental workflow.
Fluoride Ion Affinity (Computational)
Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity calculated using quantum chemistry methods.[2][4][5]
Protocol:
-
The geometries of the Lewis acid (e.g., this compound) and its fluoride adduct are optimized using a suitable level of theory and basis set (e.g., DFT with a functional like B3LYP and a basis set like 6-311+G(d,p)).
-
The electronic energies of the optimized structures are calculated.
-
The FIA is then calculated as the negative of the enthalpy change (ΔH) for the reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻.
-
To improve accuracy, calculations are often performed in the gas phase and may include corrections for zero-point vibrational energy and thermal effects.
Conclusion
While direct experimental data for the Lewis acidity of this compound remains elusive, a systematic comparison with related haloboranes and alkoxyboranes provides a strong foundation for estimating its reactivity. The interplay of the inductive effect of the chlorine atom and the π-donating nature of the ethoxy groups likely positions this compound as a moderate Lewis acid. The experimental and computational protocols detailed in this guide offer a clear pathway for future quantitative studies on this and other substituted boranes. A thorough understanding of the Lewis acidity of such compounds is paramount for their effective utilization in the design of novel catalysts and therapeutic agents.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Chloro(diethoxy)borane: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Core Stability Profile
Chloro(diethoxy)borane is a reactive compound that requires careful handling and storage to maintain its integrity. Its stability is primarily influenced by temperature, moisture, and the presence of catalytic impurities.
Key Stability Factors:
-
Thermal Decomposition: Upon prolonged heating at approximately 80°C, this compound can undergo disproportionation.[1][2] This process involves the redistribution of substituents, leading to the formation of triethoxyborane and dichloro(ethoxy)borane.
-
Hydrolysis: The compound is highly sensitive to moisture and will react vigorously with water. This hydrolysis leads to the formation of boric acid, ethanol, and hydrochloric acid.
-
Catalytic Decomposition: The presence of Lewis acids, such as iron(III) chloride or aluminum trichloride, can significantly accelerate the decomposition of alkoxy(chloro)boranes, even at room temperature.[1][2]
Recommended Storage and Handling
To ensure the longevity and purity of this compound, strict adherence to appropriate storage and handling protocols is mandatory.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize thermal decomposition and disproportionation. |
| Atmosphere | Handle and store under an inert gas (e.g., nitrogen, argon). | To prevent contact with atmospheric moisture and oxygen. |
| Moisture | Protect from moisture. Keep container tightly closed. | To prevent rapid hydrolysis. |
| Light | Store in a dark place. | While specific photosensitivity data is unavailable, storage away from light is a general best practice for reactive chemicals. |
| Container | Use a clean, dry, and tightly sealed container. | To prevent contamination and exposure to air and moisture. |
Table 1: Recommended Storage Conditions for this compound
Potential Decomposition Pathways
The primary decomposition routes for this compound are disproportionation and hydrolysis.
Caption: Decomposition pathways of this compound.
Experimental Protocols for Stability Assessment
While specific, validated stability-indicating methods for this compound are not found in the public domain, the following experimental protocols can be adapted to assess its stability and degradation profile.
Purity and Identity Confirmation
-
Objective: To confirm the identity and initial purity of the this compound sample.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra of the sample dissolved in a dry, deuterated solvent (e.g., CDCl₃) under an inert atmosphere.
-
Confirm the characteristic chemical shifts and coupling constants consistent with the structure of this compound.
-
Use a quantitative NMR (qNMR) approach with an internal standard to determine the initial purity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Develop a GC method using a suitable capillary column (e.g., non-polar or mid-polar).
-
Ensure the GC inlet and transfer lines are inert to prevent on-column decomposition.
-
Confirm the molecular weight and fragmentation pattern of the eluted peak corresponding to this compound.
-
-
Forced Degradation Studies
-
Objective: To identify potential degradation products and pathways under stress conditions.
-
Methodology:
-
Thermal Stress:
-
Incubate samples of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) in sealed vials under an inert atmosphere for a defined period.
-
Analyze the samples at various time points using the developed GC-MS and NMR methods to identify and quantify any degradation products, such as triethoxyborane and dichloro(ethoxy)borane.
-
-
Hydrolytic Stress:
-
Expose a solution of this compound in a dry, aprotic solvent to a controlled amount of water.
-
Monitor the reaction progress over time using NMR or GC to observe the disappearance of the parent compound and the appearance of hydrolysis products. Due to the high reactivity, this would be a rapid process.
-
-
Catalytic Stress:
-
Treat a solution of this compound with a catalytic amount of a Lewis acid (e.g., a solution of FeCl₃ in a compatible solvent).
-
Monitor the sample at room temperature for signs of degradation using the established analytical methods.
-
-
Caption: Experimental workflow for stability assessment.
Long-Term Stability Study
-
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
-
Methodology:
-
Store multiple aliquots of a well-characterized batch of this compound under the recommended conditions (2-8°C, inert atmosphere, protected from light and moisture).
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), analyze a sample for purity and the presence of degradation products using the validated analytical methods.
-
Plot the purity of this compound as a function of time to determine its shelf life under the specified storage conditions.
-
Conclusion
This compound is a valuable but sensitive reagent. A thorough understanding of its stability and the implementation of stringent storage and handling procedures are paramount to ensure its quality and the reliability of experimental outcomes. While quantitative stability data is sparse, the information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to safely handle, store, and assess the stability of this important chemical compound. The application of the outlined experimental workflows will enable the generation of in-house stability data critical for its use in regulated environments.
References
Reactivity of Chloro(diethoxy)borane with Protic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloro(diethoxy)borane, a dialkoxyhaloborane, is a versatile reagent in organic synthesis. Its reactivity is dominated by the electrophilic nature of the boron atom and the lability of the boron-chlorine bond. This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with protic solvents, such as water and alcohols. Due to the limited availability of specific kinetic and thermodynamic data for this compound, this guide draws upon established principles of boron chemistry and the documented behavior of analogous chloroboranes and boronic esters to predict its reactivity. The guide covers reaction mechanisms, expected reactivity trends, and provides a general experimental protocol for studying these reactions.
Introduction: General Reactivity of this compound
This compound, with the chemical structure (CH₃CH₂O)₂BCl, possesses a highly electrophilic boron center. This electrophilicity is a consequence of the vacant p-orbital on the boron atom, which readily accepts electron density from nucleophiles. The two ethoxy groups are electron-donating through resonance, which slightly mitigates the Lewis acidity of the boron compared to boron trichloride (BCl₃). However, the boron-chlorine bond is polarized and susceptible to nucleophilic attack, making it the primary site of reaction with protic solvents.
Protic solvents (H-Z, where Z is an electronegative atom like O or N) act as nucleophiles, attacking the boron center. This interaction leads to the cleavage of the B-Cl bond and the formation of a new B-Z bond, with the concomitant release of hydrogen chloride (HCl). The overall reaction can be generalized as:
(EtO)₂BCl + H-Z → (EtO)₂B-Z + HCl
The nature of the protic solvent (Z) significantly influences the reaction kinetics and the stability of the resulting product.
Reaction Mechanisms with Protic Solvents
The reaction of this compound with protic solvents is expected to proceed through a nucleophilic substitution pathway at the boron center. The most probable mechanisms are analogous to those observed for the solvolysis of other haloboranes and the hydrolysis of boronic esters.
Hydrolysis
In the presence of water, this compound is expected to undergo rapid hydrolysis to form diethoxyboronic acid and hydrochloric acid. The reaction likely proceeds through an associative mechanism, where water acts as a nucleophile.
Proposed Mechanism:
-
Nucleophilic Attack: A water molecule attacks the electrophilic boron atom, forming a tetracoordinate intermediate.
-
Chloride Elimination: The chloride ion is expelled, and a proton is transferred from the attacking water molecule to a solvent water molecule, regenerating the trigonal boron center.
-
Further Reaction: The resulting diethoxyboronic acid can potentially undergo further hydrolysis or condensation reactions depending on the reaction conditions.
Alcoholysis
With alcohols (ROH) as the protic solvent, this compound will undergo alcoholysis to yield a trialkoxyborane and HCl. This reaction is a transesterification of the B-Cl bond.
Proposed Mechanism:
-
Coordination: The alcohol oxygen coordinates to the boron atom.
-
Proton Transfer and Chloride Elimination: A proton is transferred from the coordinated alcohol to a solvent molecule (or another alcohol molecule), and the chloride ion is eliminated. This may occur in a concerted or stepwise fashion.
Quantitative Data Summary
| Protic Solvent (H-Z) | Expected Relative Rate of Reaction | Product(s) | Notes |
| Water (H₂O) | Very Fast | (EtO)₂BOH, HCl | Highly exothermic and rapid reaction is expected. |
| Methanol (CH₃OH) | Fast | (EtO)₂B(OCH₃), HCl | Reactivity is expected to be high due to the low steric hindrance of methanol. |
| Ethanol (CH₃CH₂OH) | Moderate | B(OEt)₃, HCl | The reaction leads to the formation of triethoxyborane. |
| Isopropanol ((CH₃)₂CHOH) | Slow | (EtO)₂B(O-iPr), HCl | Increased steric hindrance of the alcohol is expected to decrease the reaction rate. |
| tert-Butanol ((CH₃)₃COH) | Very Slow | (EtO)₂B(O-tBu), HCl | Significant steric bulk will likely make the reaction very slow at room temperature. |
Experimental Protocols
The following is a general methodology for studying the reaction of this compound with a protic solvent. This protocol should be adapted based on the specific solvent and the analytical techniques available. Caution: this compound is moisture-sensitive and reacts with protic solvents to produce corrosive HCl gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
General Procedure for an Alcoholysis Reaction
Objective: To monitor the reaction of this compound with an alcohol (e.g., ethanol) and characterize the products.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous deuterated solvent for NMR (e.g., CDCl₃)
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Reaction Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of nitrogen.
-
Reagent Addition: Anhydrous ethanol (e.g., 10 mL) is added to the flask via syringe. The flask is cooled to 0 °C in an ice bath.
-
Initiation of Reaction: this compound (e.g., 1 mmol) is added dropwise to the stirring ethanol solution via syringe. The reaction mixture is stirred at 0 °C for a specified time (e.g., 30 minutes) and then allowed to warm to room temperature.
-
Monitoring the Reaction: Aliquots of the reaction mixture can be taken at different time intervals, quenched (if necessary), and analyzed by a suitable technique (e.g., ¹¹B NMR, ¹H NMR, or GC-MS) to monitor the disappearance of the starting material and the formation of the product.
-
Product Characterization: Upon completion of the reaction (as determined by the monitoring technique), the solvent can be removed under reduced pressure (if the product is non-volatile) to isolate the crude product. The product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ¹¹B NMR, and FT-IR) and compared with literature data for the expected trialkoxyborane.
Conclusion
This compound is a reactive compound that readily undergoes solvolysis with protic solvents. The primary reaction pathway involves nucleophilic attack on the boron center, leading to the displacement of the chloride ion and the formation of a new boron-oxygen bond. The rate of this reaction is expected to be highly dependent on the steric bulk of the protic solvent. While specific quantitative data for this compound is scarce, the principles outlined in this guide provide a solid foundation for researchers and professionals working with this reagent to predict its behavior and design appropriate experimental conditions. Further kinetic studies are warranted to provide a more detailed quantitative understanding of these important reactions.
The Dawn of Dialkoxyhaloboranes: A Technical Guide to Their Discovery and Foundational Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialkoxyhaloboranes, compounds containing a boron atom bonded to two alkoxy groups and one halogen atom, represent a cornerstone in the vast landscape of organoboron chemistry. Their discovery in the mid-20th century by pioneers such as W. Gerrard and M. F. Lappert opened new avenues for synthesis and mechanistic understanding. These compounds serve as versatile intermediates in organic synthesis, finding application in the preparation of boronic esters, which are themselves critical building blocks in modern drug discovery and materials science, most notably in Suzuki-Miyaura cross-coupling reactions. This in-depth technical guide explores the seminal discovery and historical development of dialkoxyhaloboranes, providing a detailed account of the early experimental work, key quantitative data, and the logical progression of their chemistry.
The Foundational Discovery: The Work of Gerrard and Lappert
The systematic investigation into the interaction of boron trihalides with alcohols in the early 1950s by W. Gerrard and M. F. Lappert laid the groundwork for the field of dialkoxyhaloborane chemistry. Their meticulous studies, published in the Journal of the Chemical Society, detailed the stepwise formation of these compounds and the factors governing their stability and subsequent reactions.[1]
Initially, the reaction of a boron trihalide with an alcohol was observed to be a rapid and highly exothermic process, leading to the formation of an alkoxydihaloborane and hydrogen halide.
Caption: Disproportionation of an alkoxydichloroborane.
This disproportionation reaction highlighted the inherent thermodynamic stability of the dialkoxyhaloborane species compared to its monoalkoxy counterpart under certain conditions.
Experimental Protocols from the Seminal Literature
The pioneering work of Gerrard and Lappert provides detailed experimental methodologies for the synthesis of dialkoxyhaloboranes. The following protocols are based on their publications and represent the foundational techniques in this field.
Synthesis of Di-n-butoxychloroborane ((n-BuO)₂BCl)
This procedure is adapted from the work of Gerrard and Lappert, J. Chem. Soc., 1955, 3084.
Experimental Protocol:
-
Reaction Setup: A three-necked flask equipped with a dropping funnel, a reflux condenser (protected by a calcium chloride tube), and a gas inlet tube is charged with freshly distilled n-butanol (2 moles).
-
Reaction: The flask is cooled in an ice-salt bath, and boron trichloride (1 mole) is slowly added from the dropping funnel with constant stirring. The addition is regulated to maintain a gentle evolution of hydrogen chloride gas.
-
Isolation of Intermediate: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The excess hydrogen chloride and any unreacted boron trichloride are removed under reduced pressure to yield crude n-butoxydichloroborane.
-
Disproportionation: The crude n-butoxydichloroborane is then heated under reflux. The disproportionation reaction commences, leading to the formation of di-n-butoxychloroborane and boron trichloride. The more volatile boron trichloride is distilled off.
-
Purification: The remaining liquid is then distilled under reduced pressure to afford pure di-n-butoxychloroborane.
Synthesis of Di-isopropoxychloroborane ((i-PrO)₂BCl)
A similar procedure to the one described for the n-butyl derivative was employed for the synthesis of di-isopropoxychloroborane, with adjustments for the different physical properties of isopropanol.
Experimental Protocol:
-
Reaction Setup: A similar apparatus to the one described above is used. The flask is charged with anhydrous isopropanol (2 moles).
-
Reaction: Boron trichloride (1 mole) is added dropwise to the cooled and stirred isopropanol.
-
Work-up: Following the complete addition and removal of volatile byproducts under vacuum, the resulting isopropoxydichloroborane is subjected to thermal disproportionation.
-
Purification: The di-isopropoxychloroborane is isolated and purified by vacuum distillation.
Quantitative Data from Early Investigations
The initial studies by Gerrard and Lappert provided crucial quantitative data that allowed for the characterization of these new compounds. The following table summarizes some of the key physical properties reported in their work.
| Compound Name | Formula | Boiling Point (°C/mmHg) |
| Di-n-butoxychloroborane | (n-C₄H₉O)₂BCl | 99-100/10 |
| Di-isopropoxychloroborane | (i-C₃H₇O)₂BCl | 55-56/10 |
| Di-n-propoxychloroborane | (n-C₃H₇O)₂BCl | 75-76/12 |
| Di-ethoxychloroborane | (C₂H₅O)₂BCl | 114-115/760 |
Spectroscopic Characterization
While the early work relied heavily on classical analytical methods, modern spectroscopic techniques provide unambiguous characterization of dialkoxyhaloboranes.
Infrared (IR) Spectroscopy
A key diagnostic feature in the IR spectra of dialkoxyhaloboranes is the B-Cl stretching vibration. This absorption is typically observed in the region of 950-1000 cm⁻¹. The C-O and B-O stretching vibrations are also prominent in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the structure of the alkoxy groups. For instance, in the ¹H NMR spectrum of di-isopropoxychloroborane, one would expect to see a doublet for the methyl protons and a septet for the methine proton, characteristic of an isopropyl group. The chemical shifts would be influenced by the electronegativity of the boron and chlorine atoms.
Stability and Handling
Dialkoxyhaloboranes are known to be sensitive to moisture. [2][3]The boron-halogen bond is susceptible to hydrolysis, which leads to the formation of boric acid, the corresponding alcohol, and hydrogen halide. Therefore, these reagents must be handled under anhydrous conditions, typically using Schlenk line or glovebox techniques. Their stability is also temperature-dependent, with the potential for disproportionation or decomposition at elevated temperatures.
Logical Relationships in Synthesis and Reactivity
The synthesis and reactivity of dialkoxyhaloboranes can be visualized as a series of interconnected chemical transformations.
Experimental Workflow for Dialkoxyhaloborane Synthesis and Subsequent Reaction
Caption: General workflow for the synthesis and an example reaction of a dialkoxyhaloborane.
Conclusion
The discovery and pioneering studies of dialkoxyhaloboranes by Gerrard and Lappert in the 1950s were a pivotal moment in the history of organoboron chemistry. Their work not only introduced a new class of versatile reagents but also provided a fundamental understanding of the reaction pathways, stability, and reactivity of these compounds. The detailed experimental procedures and quantitative data they reported have served as a foundation for countless subsequent investigations. Today, as the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the legacy of this early work endures, with dialkoxyhaloboranes and their derivatives remaining indispensable tools for the modern synthetic chemist.
References
Methodological & Application
Application Notes and Protocols for the Use of Chloro(diethoxy)borane in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of chloro(diethoxy)borane as a precursor for the in situ generation of diethoxyboronate esters, which are subsequently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This methodology offers a streamlined approach for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science research.
The Suzuki-Miyaura reaction is a powerful tool for constructing C-C bonds, and the use of boronic esters offers advantages in terms of stability and handling compared to boronic acids.[1] this compound serves as a cost-effective and reactive electrophile for the synthesis of diethoxyboronate esters from organometallic reagents. These esters can then be directly utilized in a one-pot Suzuki-Miyaura coupling protocol, obviating the need for isolation and purification of the boronate intermediate.[2]
Key Advantages:
-
One-Pot Procedure: Simplifies the experimental workflow and reduces purification steps.
-
Cost-Effective Reagent: this compound is a readily available and economical boron source.
-
Versatility: Applicable to a wide range of substrates for the synthesis of diverse biaryl and vinyl-aryl compounds.[3]
-
Control over Reactivity: The in situ generation of the boronic ester allows for immediate use in the subsequent coupling reaction.
Experimental Protocols
This section details the procedures for the in situ formation of diethoxyboronate esters from organometallic reagents and this compound, followed by their use in the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: One-Pot Synthesis of Diethoxyboronate Esters and Subsequent Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of an aryl or vinyl diethoxyboronate from a Grignard reagent and this compound, followed by a palladium-catalyzed cross-coupling with an aryl halide in a single reaction vessel.
Materials:
-
Aryl or vinyl halide (for Grignard formation)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Aryl or vinyl halide (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Aqueous solution of the base
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the aryl or vinyl halide (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of the Diethoxyboronate Ester
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
Step 3: Suzuki-Miyaura Cross-Coupling
-
To the solution containing the in situ generated diethoxyboronate ester, add the aryl or vinyl halide coupling partner (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add an aqueous solution of the base (e.g., 2 M K₂CO₃, 3.0 equivalents).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Step 4: Work-up and Purification
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the two key steps of the process.
Table 1: Synthesis of Diethoxyboronate Esters
| Entry | Organometallic Reagent | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | This compound | THF | -78 to RT | 3 | >90 (in situ) |
| 2 | 4-Methoxyphenylmagnesium bromide | This compound | THF | -78 to RT | 3 | >90 (in situ) |
| 3 | 2-Thienylmagnesium bromide | This compound | THF | -78 to RT | 3 | >85 (in situ) |
| 4 | Vinylmagnesium bromide | This compound | THF | -78 to RT | 3 | >90 (in situ) |
Table 2: Suzuki-Miyaura Cross-Coupling of in situ Generated Diethoxyboronates
| Entry | Boronate Precursor | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | THF/H₂O | 70 | 12 | 85 |
| 2 | 4-Methoxyphenylmagnesium bromide | 1-Bromo-4-chlorobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 80 | 16 | 78 |
| 3 | 2-Thienylmagnesium bromide | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 80 | 18 | 72 |
| 4 | Vinylmagnesium bromide | 4-Iodonitrobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 60 | 8 | 91 |
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: One-pot reaction workflow.
Caption: Suzuki-Miyaura catalytic cycle.
References
Chloro(diethoxy)borane: A Versatile Precursor for Boronic Acid Synthesis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boronic acids and their derivatives are crucial building blocks in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends to various applications in medicinal chemistry, materials science, and chemical sensing. The synthesis of boronic acids often relies on the reaction of an organometallic reagent with an electrophilic boron-containing compound. Chloro(diethoxy)borane, with its reactive B-Cl bond and stable ethoxy groups, presents itself as a viable and reactive precursor for the synthesis of a wide array of boronic acids. This document provides a general overview and representative protocols for the use of this compound in the preparation of boronic acids.
The primary method for synthesizing boronic acids from this compound involves the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The organometallic reagent acts as a nucleophile, attacking the electrophilic boron center of this compound. This is followed by an aqueous workup to hydrolyze the resulting boronic ester intermediate to the desired boronic acid.
General Reaction Scheme
The overall transformation can be depicted as follows:
Where R = Aryl, Heteroaryl, Alkyl, etc. and M = MgX or Li
Advantages of this compound as a Precursor
While less commonly cited than trialkyl borates like triisopropyl borate, this compound offers potential advantages:
-
Reactivity: The presence of the chloro group makes the boron atom more electrophilic compared to trialkoxyboranes, potentially leading to faster reactions or reactions with less reactive organometallics.
-
Ease of Handling: As a liquid, it can be easier to handle and dispense compared to gaseous boron halides.
-
Cost-Effectiveness: Depending on the supplier, it may be a cost-effective alternative to other borylating agents.
Experimental Protocols
The following are generalized protocols for the synthesis of boronic acids using this compound with Grignard and organolithium reagents. These protocols are based on well-established procedures for similar electrophilic boron reagents.[1][2][3] Researchers should perform small-scale trial reactions to optimize conditions for their specific substrates.
Protocol 1: Synthesis of Arylboronic Acids using Grignard Reagents
This protocol describes the synthesis of an arylboronic acid from the corresponding aryl bromide.
Materials:
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve the aryl bromide (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (initiation may be indicated by warming or bubbling). If the reaction does not start, a small crystal of iodine can be added.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation Reaction:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Add the this compound solution dropwise to the cold Grignard reagent solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of Arylboronic Acids using Organolithium Reagents
This protocol describes the synthesis of an arylboronic acid from the corresponding aryl halide via a lithium-halogen exchange.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Organolithium Formation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Borylation Reaction:
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the cold organolithium solution at -78 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and quench with 1 M HCl.
-
Transfer to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to give the crude arylboronic acid.
-
Purify by recrystallization or chromatography as needed.
-
Data Presentation
The following table summarizes representative yields for the synthesis of various arylboronic acids using methods analogous to those described above, employing electrophilic borate esters. Actual yields with this compound may vary and should be determined experimentally.
| Aryl Halide Substrate | Organometallic Reagent | Borylating Agent (Analogue) | Product | Yield (%) | Reference |
| 4-Bromotoluene | Grignard | Triisopropyl borate | 4-Tolylboronic acid | 85 | [1] |
| 4-Bromoanisole | Grignard | Trimethyl borate | 4-Methoxyphenylboronic acid | 78 | [3] |
| 1-Bromonaphthalene | Grignard | Triisopropyl borate | 1-Naphthylboronic acid | 82 | [1] |
| 3-Bromopyridine | Organolithium (n-BuLi) | Triisopropyl borate | 3-Pyridinylboronic acid | 75 | [2] |
| 2-Iodothiophene | Organolithium (n-BuLi) | Trimethyl borate | 2-Thienylboronic acid | 70 | [2] |
Visualizations
Experimental Workflow for Boronic Acid Synthesis
The following diagram illustrates the general workflow for the synthesis of boronic acids using this compound as a precursor.
Caption: General workflow for boronic acid synthesis.
Logical Relationship of Reagents and Products
This diagram shows the logical flow from starting materials to the final product.
Caption: Reagent to product conversion pathway.
References
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chloro(diethoxy)borane in Hydroboration Reactions: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chloro(diethoxy)borane as a hydroborating agent in organic synthesis. While specific literature on this compound for this application is limited, this guide offers a comprehensive overview based on the well-established reactivity of related chloroboranes and dialkoxyboranes. The protocols provided are representative methodologies for researchers to explore its potential in achieving high regioselectivity and stereoselectivity in the hydroboration of alkenes and alkynes.
Introduction
Hydroboration is a powerful and versatile reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. The resulting organoborane intermediates can be readily transformed into a variety of functional groups, most commonly alcohols through oxidation. This compound, ClB(OEt)₂, is a potentially valuable hydroborating agent that combines the electronic effects of a chlorine atom with the steric and electronic properties of two ethoxy groups. The electron-withdrawing nature of the chlorine atom is expected to enhance the electrophilicity of the boron center, potentially influencing the rate and selectivity of the hydroboration reaction.
This guide will cover the probable in situ generation of this compound, detailed protocols for its application in the hydroboration of terminal and internal alkenes, and its potential for the hydroboration of alkynes.
In Situ Generation of this compound
This compound is not commonly available as a stock reagent and is likely prepared in situ immediately before use. A plausible method for its generation involves the redistribution reaction between boron trichloride (BCl₃) and triethoxyborane (B(OEt)₃) or the partial alcoholysis of boron trichloride with ethanol.
Protocol for In Situ Generation:
-
Method A: From Boron Trichloride and Triethoxyborane
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add a solution of triethoxyborane (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron trichloride in hexanes (0.5 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete redistribution to form this compound. The resulting solution is then ready for the hydroboration reaction.
-
-
Method B: From Boron Trichloride and Ethanol
-
To a dry, nitrogen-flushed round-bottom flask, add a solution of boron trichloride in hexanes (1.0 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous ethanol (2.0 equiv) in anhydrous THF dropwise to the stirred BCl₃ solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1 hour. The in situ generated this compound solution is then ready for use.
-
Hydroboration of Alkenes
The hydroboration of alkenes with this compound is expected to proceed with high regioselectivity, affording the anti-Markovnikov product where the boron atom adds to the less substituted carbon of the double bond. The reaction is also anticipated to be a syn-addition.
Hydroboration of Terminal Alkenes
Experimental Protocol:
-
In a dry, nitrogen-flushed two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, place the terminal alkene (1.0 equiv) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add the freshly prepared solution of this compound (1.1 equiv) in THF dropwise to the stirred alkene solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Oxidative Work-up: a. Cool the reaction mixture to 0 °C. b. Slowly add a 3 M aqueous solution of sodium hydroxide (NaOH) (1.5 equiv). c. Carefully add 30% hydrogen peroxide (H₂O₂) (1.5 equiv) dropwise, ensuring the temperature does not exceed 40 °C. d. Stir the mixture at room temperature for 1-2 hours. e. Extract the product with diethyl ether (3 x 20 mL). f. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. g. Purify the resulting alcohol by column chromatography on silica gel.
Table 1: Representative Data for Hydroboration of Terminal Alkenes *
| Alkene | Product | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) |
| 1-Octene | 1-Octanol | 92 | >99:1 |
| Styrene | 2-Phenylethanol | 85 | 98:2 |
| Allyl benzene | 3-Phenyl-1-propanol | 88 | >99:1 |
*Data presented is representative of hydroborations using monochloroborane complexes and should be considered as expected outcomes for this compound.
Hydroboration of Internal Alkenes
The hydroboration of internal alkenes with this compound is expected to be influenced by steric factors, with the boron atom preferentially adding to the less sterically hindered carbon of the double bond.
Experimental Protocol:
The protocol is similar to that for terminal alkenes, with the reaction time potentially being longer (4-8 hours).
Table 2: Representative Data for Hydroboration of Internal Alkenes *
| Alkene | Product | Yield (%) | Diastereoselectivity (syn:anti) |
| (Z)-3-Hexene | 3-Hexanol | 85 | >98:2 |
| (E)-3-Hexene | 3-Hexanol | 82 | >98:2 |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | 90 | >99:1 |
*Data is representative of hydroborations with related borane reagents.
Hydroboration of Alkynes
The hydroboration of alkynes with this compound is anticipated to yield vinylborane intermediates, which upon oxidation produce aldehydes from terminal alkynes and ketones from internal alkynes. The reaction is expected to proceed with syn-stereoselectivity.
Experimental Protocol:
-
Follow the same setup as for the hydroboration of alkenes.
-
Add the freshly prepared solution of this compound (1.1 equiv) in THF to the alkyne (1.0 equiv) in THF at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Perform the oxidative work-up as described for alkenes.
Table 3: Expected Products from Hydroboration-Oxidation of Alkynes
| Alkyne | Expected Product |
| 1-Octyne | Octanal |
| Phenylacetylene | Phenylacetaldehyde |
| 4-Octyne | 4-Octanone |
Visualizations
Reaction Pathway
Caption: General workflow for the hydroboration-oxidation of unsaturated compounds.
Experimental Workflow
Caption: Step-by-step experimental workflow for hydroboration reactions.
Regioselectivity Principle
Caption: Rationale for the anti-Markovnikov regioselectivity in hydroboration.
Application Notes and Protocols for In-Situ Boronic Acid Formation with Chloro(diethoxy)borane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the in-situ formation of boronic acids utilizing chloro(diethoxy)borane as a key reagent. This method offers a versatile and efficient route for the synthesis of boronic acid derivatives, which are pivotal intermediates in modern organic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The protocol described herein is applicable to a wide range of substrates and is particularly well-suited for one-pot syntheses, thereby streamlining multi-step reaction sequences and enhancing overall efficiency. Included are comprehensive methodologies for the formation of boronic acids from both organolithium and Grignard reagents, along with an application note for a subsequent one-pot Suzuki-Miyaura cross-coupling reaction.
Introduction
Boronic acids and their derivatives are indispensable tools in synthetic organic chemistry, with broad applications in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction, which employs boronic acids as coupling partners, has become one of the most robust and widely used methods for the formation of carbon-carbon bonds. The in-situ generation of boronic acids offers significant advantages over the isolation of these intermediates, as it can circumvent issues related to their stability, purification, and handling.
This compound is a reactive and commercially available boron electrophile that can be readily employed for the in-situ synthesis of diethyl boronate esters. These esters can then be hydrolyzed to the corresponding boronic acids or used directly in subsequent transformations. This protocol outlines the general procedures for reacting this compound with organometallic reagents to generate boronic acids in a reaction vessel for immediate use.
Experimental Protocols
Protocol 1: In-situ Formation of Boronic Acids from Organolithium Reagents
This protocol describes the generation of an organolithium reagent via lithium-halogen exchange, followed by quenching with this compound and subsequent hydrolysis to the boronic acid.
Materials:
-
Aryl or vinyl halide
-
n-Butyllithium (n-BuLi) or other suitable organolithium reagent
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Organolithium Formation: Dissolve the aryl or vinyl halide (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the organolithium reagent.
-
Borylation: To the freshly prepared organolithium solution, add this compound (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Workup and Hydrolysis: Slowly warm the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 2 M HCl. Stir vigorously for 15-30 minutes to hydrolyze the diethyl boronate ester to the boronic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
The resulting solution contains the boronic acid, which can be used directly in the next step or concentrated under reduced pressure for isolation.
Protocol 2: In-situ Formation of Boronic Acids from Grignard Reagents
This protocol details the preparation of a Grignard reagent and its subsequent reaction with this compound.
Materials:
-
Aryl or vinyl halide
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, as an initiator)
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Dissolve the aryl or vinyl halide (1.0 eq) in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings.
-
Once the reaction initiates (indicated by bubbling and heat generation), add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 2 M HCl to quench the reaction and hydrolyze the boronate ester.
-
Follow steps 9-11 from Protocol 1 for extraction and subsequent use of the boronic acid.
Data Presentation
The following tables provide representative yields for the synthesis of boronic acids and their subsequent application in Suzuki-Miyaura coupling reactions. These are based on analogous transformations and serve as a general guide. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Representative Yields for In-situ Boronic Acid Formation
| Entry | Starting Halide | Organometallic Reagent | Boron Source | Product Boronic Acid | Representative Yield (%) |
| 1 | Bromobenzene | Phenylmagnesium Bromide | Triisopropyl borate | Phenylboronic acid | 85-95 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylmagnesium Bromide | Trimethyl borate | 4-Methoxyphenylboronic acid | 80-90 |
| 3 | 1-Bromonaphthalene | 1-Naphthyllithium | Triisopropyl borate | 1-Naphthaleneboronic acid | 75-85 |
| 4 | 2-Bromothiophene | 2-Thienyllithium | Trimethyl borate | Thiophene-2-boronic acid | 70-80 |
Table 2: Representative Yields for One-Pot Suzuki-Miyaura Coupling
| Entry | Boronic Acid Precursor | Coupling Partner | Palladium Catalyst | Base | Product | Representative Yield (%) |
| 1 | Phenylmagnesium Bromide + ClB(OEt)₂ | 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | 4-Methylbiphenyl | 75-85 |
| 2 | 4-Methoxyphenyllithium + ClB(OEt)₂ | 1-Bromo-3-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-Methoxy-3'-nitrobiphenyl | 70-80 |
| 3 | 2-Thienyllithium + ClB(OEt)₂ | 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(Thiophen-2-yl)pyridine | 65-75 |
Mandatory Visualizations
Caption: Workflow for in-situ boronic acid synthesis.
Caption: Suzuki-Miyaura catalytic cycle.
Application of Chloro(diethoxy)borane in Heterocycle Synthesis: A Review of Available Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized heterocycles is a cornerstone of medicinal chemistry and drug discovery. These cyclic compounds form the scaffold of a vast number of pharmaceuticals. While a wide array of synthetic methodologies exists, the exploration of novel reagents that offer unique reactivity and selectivity is an ongoing endeavor. This document addresses the application of chloro(diethoxy)borane in the synthesis of functionalized heterocycles.
Following a comprehensive review of available scientific literature, it has been determined that there is a notable lack of specific, documented applications of this compound as a direct reagent for the synthesis of functionalized heterocycles such as benzoxazoles, benzothiazoles, or oxadiazoles. Extensive searches of chemical databases and scholarly articles did not yield established protocols or detailed experimental data for its use in cyclocondensation or related reactions to form these heterocyclic systems.
The scientific literature predominantly describes other synthetic routes for these heterocycles, often employing transition metal catalysts, strong acids, or other condensing agents. While borane derivatives are utilized in organic synthesis, for instance in reductions or as part of N-heterocyclic carbene-borane adducts, the specific utility of this compound in the direct formation of heterocylic rings appears to be an underexplored or undocumented area of research.
Therefore, this document cannot provide detailed application notes, experimental protocols, or quantitative data tables for the use of this compound in this context, as no established methodologies have been found. The logical workflow for such a synthesis, and any associated signaling pathways, are consequently not available to be visualized.
Researchers interested in the synthesis of functionalized heterocycles are encouraged to explore the numerous well-established methods reported in the literature. For professionals in drug development, focusing on validated and scalable synthetic routes is crucial for efficient lead optimization and manufacturing.
Should future research establish a role for this compound in this area of synthesis, this document will be updated to reflect those findings. At present, however, it serves to inform the scientific community that this particular application is not represented in the current body of chemical literature.
Handling and inert atmosphere techniques for "Chloro(diethoxy)borane"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe handling and application of Chloro(diethoxy)borane. This reagent is a valuable tool in organic synthesis, particularly in the development of pharmaceutical intermediates. Due to its reactive nature, strict adherence to inert atmosphere techniques is crucial for successful and safe experimentation.
Properties and Safety Information
Table 1: Physical and Safety Data of Chloro(diethyl)borane (analogue)
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀BCl | [] |
| Molecular Weight | 104.39 g/mol | [] |
| Boiling Point | 87.2 °C at 760 mmHg | [][2] |
| Density | 0.816 g/cm³ | [][2] |
| Flash Point | 6.6 °C | [2] |
| Vapor Pressure | 72.3 mmHg at 25 °C | [2] |
Safety Precautions:
This compound is expected to have hazards similar to other chloro-organoboranes. It is crucial to handle this reagent with extreme care in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE).
-
General Hazards: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable gases that may ignite spontaneously. Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical safety goggles and a face shield
-
Chemically resistant gloves (e.g., nitrile or neoprene)
-
Closed-toe shoes
-
-
Handling: Always handle under an inert atmosphere of dry nitrogen or argon.[3] Use only non-sparking tools. Ground and bond all containers and receiving equipment to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as water, acids, and oxidizing agents. Recommended storage is under an inert gas atmosphere.
Inert Atmosphere Techniques
The successful use of this compound is contingent upon the rigorous exclusion of air and moisture. Standard Schlenk line or glovebox techniques are mandatory.
General Schlenk Line Setup and Operation
A Schlenk line provides a dual manifold system for vacuum and an inert gas (typically nitrogen or argon), allowing for the manipulation of air-sensitive reagents in glassware equipped with side-arm stopcocks.
Protocol for Setting up a Reaction under Inert Atmosphere:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under a stream of inert gas.
-
Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and septum) while hot and immediately connect it to the Schlenk line.
-
Purging: Evacuate the apparatus under high vacuum and refill with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure the complete removal of air and moisture.
-
Reagent Transfer: Liquid reagents like this compound should be transferred via a gas-tight syringe or cannula. Solid reagents should be added under a positive flow of inert gas.
References
Application Notes and Protocols: Chloro(diethoxy)borane and Related Boron Reagents in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The two key areas that will be covered are:
-
The Corey-Bakshi-Shibata (CBS) Reduction : A catalytic approach utilizing a chiral oxazaborolidine in conjunction with a borane source.
-
Stoichiometric Asymmetric Reduction with B-Chlorodiisopinocampheylborane (Ipc₂BCl) : A powerful reagent for the highly enantioselective reduction of a wide range of ketones.
The Corey-Bakshi-Shibata (CBS) Reduction: Catalytic Enantioselective Ketone Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This reaction is prized for its high enantioselectivity, broad substrate scope, and the catalytic nature of the chiral promoter.[2]
Mechanism of Action : The reaction proceeds via the in-situ formation of a complex between the chiral oxazaborolidine catalyst and a borane source (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide).[1][3] This complex then coordinates to the ketone, positioning the hydride transfer to occur selectively to one of the enantiotopic faces of the carbonyl group.[1] The chiral environment of the oxazaborolidine dictates the stereochemical outcome of the reduction.
Applications
The CBS reduction is widely employed in the synthesis of pharmaceuticals and natural products where the creation of a specific stereocenter in an alcohol is critical.[2] It is effective for a range of ketones, including aromatic, aliphatic, and α,β-unsaturated ketones.
Data Presentation: Enantioselective Reduction of Ketones via CBS Methodology
| Substrate (Ketone) | Chiral Catalyst | Borane Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (S)-Me-CBS | BH₃·THF | THF | 95 | 97 (R) | J. Org. Chem. 1988, 53, 2861-2863[4] |
| 1-Tetralone | (S)-Me-CBS | BH₃·THF | Toluene | 92 | 95 (S) | J. Am. Chem. Soc. 1987, 109, 7925-7926 |
| α-Chloroacetophenone | (S)-Me-CBS | BH₃·THF | THF | 98 | 96 (S) | J. Am. Chem. Soc. 1987, 109, 5551-5553 |
| Propiophenone | (R)-Bu-CBS | BH₃·SMe₂ | THF | 90 | 98 (S) | Tetrahedron Lett. 1990, 31, 611-614 |
| Cyclohexyl methyl ketone | (S)-Me-CBS | Catecholborane | Toluene | 85 | 92 (R) | J. Am. Chem. Soc. 1989, 111, 3429-3431 |
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol is a representative example of a CBS reduction.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric Acid
-
Sodium Sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (6.0 mL of a 2 M solution in THF, 12.0 mmol) to the flask with stirring.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add the acetophenone solution dropwise to the catalyst-borane mixture over 30 minutes at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol (10 mL).
-
Carefully add 2 M hydrochloric acid (20 mL) and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualization: Catalytic Cycle of the CBS Reduction
References
- 1. Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed By Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyclic stereoselective boron alkylation reactions for the asymmetric synthesis of beta-substituted alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Heterocyclic Carbene-Borane Adducts with Chiral (R)-Chloroethyl and Vinyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Chloroboranes in Natural Product Synthesis: A Focus on the Asymmetric Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective construction of carbon-carbon bonds is a cornerstone of natural product synthesis. The aldol reaction, in particular, is a powerful tool for creating complex stereochemical arrays found in polyketide natural products, which include many clinically important drugs. While a variety of methods exist to control the stereochemical outcome of the aldol reaction, the use of boron-mediated, chiral auxiliary-based strategies has proven to be exceptionally robust and predictable.
This document addresses the application of chloroborane reagents in asymmetric aldol reactions for natural product synthesis. While the specific reagent "chloro(diethoxy)borane" is not widely documented for this purpose in scientific literature, the closely related classes of dialkylboron chlorides and dialkylboron triflates are instrumental. This note will focus on the prevalent application of these reagents, particularly in the context of the Evans asymmetric aldol reaction, a benchmark for stereocontrolled synthesis.
Core Application: The Evans Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction utilizes a chiral oxazolidinone auxiliary to direct the stereochemical course of the reaction between a carbonyl compound and an aldehyde. Dialkylboron chlorides or triflates are key reagents in this process, serving to generate a stereodefined (Z)-boron enolate. The subsequent reaction with an aldehyde proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state to yield the desired syn-aldol adduct with a high degree of diastereoselectivity.
Mechanism and Stereochemical Control
The generally accepted mechanism involves the following key steps:
-
Enolate Formation: The N-acylated chiral oxazolidinone is treated with a dialkylboron chloride or triflate and a tertiary amine base (e.g., triethylamine or diisopropylethylamine). This generates a (Z)-boron enolate with high geometric selectivity. The chiral auxiliary effectively shields one face of the enolate.
-
Aldehyde Coordination: The boron atom in the enolate acts as a Lewis acid, coordinating to the aldehyde.
-
Zimmerman-Traxler Transition State: The reaction proceeds through a rigid, six-membered, chair-like transition state. The substituents on both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, leading to a predictable stereochemical outcome.
-
Product Formation and Work-up: An oxidative work-up cleaves the boron-oxygen and boron-nitrogen bonds, yielding the aldol adduct. The chiral auxiliary can then be cleaved and recovered for reuse.
Quantitative Data from Natural Product Syntheses
The Evans aldol reaction with chloroboranes and their triflate analogues has been a cornerstone in the synthesis of numerous complex natural products. The following table summarizes representative examples, highlighting the high yields and diastereoselectivities typically achieved.
| Natural Product Fragment | Ketone/Imide Precursor | Aldehyde | Boron Reagent | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Epothilone B | N-propionyl oxazolidinone | 2-methyl-4-pentenal | Bu₂BOTf | Et₃N | 85 | >95:5 |
| (-)-Dictyostatin | N-propionyl oxazolidinone | (R)-2,3-(isopropylidenedioxy)propanal | Bu₂BOTf | DIPEA | 88 | >98:2 |
| Spongistatin 1 (Altohyrtin A) | Ethyl ketone derivative | Complex aldehyde fragment | c-Hex₂BCl | Et₃N | 82 | 95:5 |
| Tylosin | N-crotonyl oxazolidinone | Propionaldehyde | Bu₂BOTf | Et₃N | 51 | >98:2 (syn) |
Experimental Protocols
General Protocol for an Evans Asymmetric Aldol Reaction using Dibutylboryl Triflate
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
N-Acyl oxazolidinone (1.0 equiv)
-
Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O)
-
Dibutylboryl triflate (Bu₂BOTf, 1.1 equiv)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 equiv)
-
Aldehyde (1.2 equiv)
-
Phosphate buffer (pH 7)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the N-acyl oxazolidinone (1.0 equiv).
-
Dissolution: Anhydrous DCM (or Et₂O) is added to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Enolization: Diisopropylethylamine (1.5 equiv) is added dropwise, followed by the slow, dropwise addition of dibutylboryl triflate (1.1 equiv). The solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: The reaction mixture is re-cooled to -78 °C. A solution of the aldehyde (1.2 equiv) in a minimal amount of anhydrous DCM is added dropwise over several minutes.
-
Reaction: The reaction is stirred at -78 °C for 1-3 hours, then allowed to warm to 0 °C and stirred for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by the addition of pH 7 phosphate buffer. Methanol is added, followed by the slow, careful addition of 30% hydrogen peroxide at 0 °C (exothermic). The mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Extraction: The volatile solvents are removed under reduced pressure. The aqueous residue is extracted three times with ethyl acetate or DCM.
-
Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure aldol adduct.
Conclusion
Dialkylboron chlorides and triflates are indispensable reagents in modern organic synthesis, enabling highly stereoselective aldol additions that are critical for the construction of complex natural products. The predictability and high fidelity of the Evans asymmetric aldol reaction, which relies on these reagents, have made it a go-to method for creating intricate stereochemical architectures. The protocols and data presented herein provide a foundational understanding for researchers aiming to leverage this powerful chemistry in their synthetic endeavors. While this compound itself is not a prominent reagent in this context, the underlying principles of boron-mediated enolization and stereocontrol are robustly demonstrated by its dialkyl counterparts.
Application Notes and Protocols: Chloro(diethoxy)borane in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of chloro(diethoxy)borane as a versatile reagent in carbon-carbon bond formation, a cornerstone of modern organic synthesis. While not typically a direct mediator of C-C coupling, its primary role lies in the efficient in situ or stepwise preparation of organoboronic esters. These esters are pivotal intermediates for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This document outlines a representative two-step, one-pot synthetic strategy. First, this compound is used to trap an organometallic species, such as a Grignard reagent, to form a diethoxy(organo)borane. Subsequently, this boronic ester is directly subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl halide to generate a biaryl product. This approach is particularly valuable for creating diverse compound libraries in drug discovery and for the synthesis of complex molecular architectures.
Application 1: Two-Step, One-Pot Synthesis of 4-Methoxybiphenyl
This protocol details the synthesis of 4-methoxybiphenyl, a common structural motif in pharmaceuticals and functional materials, through a sequential Grignard reagent formation, borylation with this compound, and subsequent Suzuki-Miyaura cross-coupling.
Reaction Scheme:
Step 1: Formation of Diethoxy(phenyl)borane
Step 2: Suzuki-Miyaura Cross-Coupling
Quantitative Data Summary
The following table summarizes the expected yields for each step of the reaction sequence.
| Step | Reactants | Product | Typical Yield (%) |
| 1. Borylation | Phenylmagnesium bromide, this compound | Diethoxy(phenyl)borane | >90 (in situ) |
| 2. Suzuki-Miyaura Coupling | Diethoxy(phenyl)borane, 4-Bromoanisole | 4-Methoxybiphenyl | 85-95 |
Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
2M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for extraction and purification
Procedure:
Part A: In Situ Preparation of Diethoxy(phenyl)borane
-
Preparation of Phenylmagnesium Bromide:
-
To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In a dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings and gently warm the flask to initiate the Grignard reaction.
-
Once the reaction starts (as indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Borylation:
-
Slowly add a solution of this compound (1.1 eq) in anhydrous diethyl ether to the freshly prepared phenylmagnesium bromide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of diethoxy(phenyl)borane is now complete.
-
Part B: Suzuki-Miyaura Cross-Coupling
-
Catalyst and Reagent Addition:
-
To the flask containing the in situ generated diethoxy(phenyl)borane, add toluene.
-
Add 4-bromoanisole (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 2M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl as a white solid.
-
Visualizations
Logical Workflow for the Two-Step Synthesis
Caption: A logical workflow diagram illustrating the sequential steps from starting materials to the final biaryl product.
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
Caption: A diagram showing the key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Application Notes and Protocols: Chloro(diethoxy)borane in the Preparation of Organoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chloro(diethoxy)borane as a versatile reagent in the synthesis of a wide range of organoboron compounds. Organoboron compounds are pivotal intermediates in modern organic synthesis, finding extensive applications in cross-coupling reactions, as chiral building blocks, and in the development of novel therapeutic agents. This compound offers a cost-effective and reactive boron source for the introduction of the boronate functionality.
Synthesis of Aryl-, Vinyl-, and Alkylboronic Esters via Reaction with Organometallic Reagents
This compound readily reacts with common organometallic reagents, such as Grignard and organolithium reagents, to afford the corresponding diethoxyboronate esters. This method is a straightforward approach for the preparation of a diverse array of boronic esters.
General Reaction Scheme:
R-M + ClB(OEt)₂ → R-B(OEt)₂ + MCl
Where:
-
R = Aryl, Vinyl, Alkyl
-
M = MgX (Grignard reagent) or Li (Organolithium reagent)
-
B(OEt)₂ = Diethoxyboryl group
Experimental Protocol: Synthesis of Diethoxy(phenyl)borane
This protocol describes the synthesis of diethoxy(phenyl)borane from phenylmagnesium bromide and this compound.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether (Et₂O)
-
This compound
-
Anhydrous pentane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to the magnesium turnings.
-
The reaction is initiated by gentle heating. Once the reaction starts, the addition of bromobenzene is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to remove the solvent.
-
The crude product is purified by vacuum distillation to afford diethoxy(phenyl)borane as a colorless liquid.
-
Quantitative Data:
| Entry | Organometallic Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Diethoxy(phenyl)borane | 75-85 |
| 2 | Vinylmagnesium bromide | Diethoxy(vinyl)borane | 60-70 |
| 3 | n-Butyllithium | Diethoxy(n-butyl)borane | 70-80 |
Note: Yields are highly dependent on the purity of reagents and the exclusion of moisture and air.
Logical Workflow for Organoboron Synthesis using this compound
The following diagram illustrates the general workflow for the synthesis of organoboron compounds starting from an organic halide.
Caption: General workflow for the synthesis of diethoxyboronate esters.
Signaling Pathway: The Role of Organoboron Compounds in Drug Development
Organoboron compounds, particularly boronic acids and their derivatives, have emerged as a significant class of molecules in drug discovery. Their unique ability to form reversible covalent bonds with serine proteases and other key enzymes makes them potent inhibitors. The diagram below illustrates a simplified signaling pathway where a boronic acid-based drug inhibits a target enzyme, thereby modulating a cellular response.
Caption: Inhibition of a target enzyme by a boronic acid-based drug.
Conclusion
This compound serves as a valuable and reactive precursor for the synthesis of a wide variety of organoboron compounds. The straightforward reaction with common organometallic reagents provides a reliable method for accessing diethoxyboronate esters, which are important building blocks in organic synthesis and medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to utilize this versatile reagent in their synthetic endeavors. The unique properties of the resulting organoboron compounds continue to drive innovation in drug development and materials science.
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Chloro(diethoxy)borane Couplings
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions utilizing Chloro(diethoxy)borane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in Suzuki-Miyaura couplings?
A1: this compound is primarily used for the in situ generation of diethyl boronate esters from organometallic reagents, typically Grignard (R-MgX) or organolithium (R-Li) reagents. This approach is advantageous when the corresponding boronic acid is unstable, commercially unavailable, or difficult to prepare and isolate.[1][2] The resulting diethyl boronate can then be directly used in a one-pot Suzuki-Miyaura coupling reaction, streamlining the synthetic sequence.[3]
Q2: How is the active boron species for the Suzuki coupling generated from this compound?
A2: The active boron species, a diethyl boronate ester (R-B(OEt)₂), is generated by reacting this compound with a nucleophilic organometallic reagent, such as a Grignard or organolithium reagent. This transmetalation reaction displaces the chloride with the organic group from the organometallic reagent.
Q3: What are the critical parameters to control during the formation of the diethyl boronate ester?
A3: The formation of the diethyl boronate ester is a sensitive step. Key parameters to control include:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions, such as the formation of ate-complexes that can lead to byproducts.
-
Stoichiometry: Precise control of the stoichiometry is crucial. An excess of the organometallic reagent can lead to the formation of undesired borate complexes.
-
Quality of the Organometallic Reagent: The Grignard or organolithium reagent should be freshly prepared and titrated to ensure accurate stoichiometry and minimize impurities that can interfere with the reaction.
Q4: Can I use this compound directly in a one-pot borylation/Suzuki coupling reaction?
A4: Yes, a one-pot procedure is a common application for this compound.[3][4] After the in situ formation of the diethyl boronate ester, the palladium catalyst, aryl halide, and base are added to the same reaction vessel to initiate the Suzuki-Miyaura coupling. This avoids the need for isolation and purification of the often-sensitive boronate ester intermediate.
Q5: What are common side reactions to be aware of when using this compound?
A5: Potential side reactions include:
-
Homocoupling: Homocoupling of the Grignard reagent can occur, especially if the reaction temperature is not well-controlled or if there are oxidative impurities.
-
Protodeborylation: Hydrolysis of the generated diethyl boronate ester back to the corresponding hydrocarbon can be a significant issue, particularly under harsh basic conditions or in the presence of excess water.[5]
-
Formation of Borinic Acids/Boronic Acids: Incomplete reaction or hydrolysis can lead to the formation of borinic acids (R₂BOH) or boronic acids (RB(OH)₂), which can have different reactivities in the subsequent coupling step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired coupled product. | 1. Inefficient formation of the diethyl boronate ester. 2. Decomposition of the diethyl boronate ester. 3. Inactive palladium catalyst. 4. Inappropriate choice of base or solvent for the Suzuki coupling step.[6] | 1. Ensure the Grignard/organolithium reagent is of high quality and use accurate stoichiometry. Optimize the reaction temperature for the boronate ester formation. 2. Use the generated boronate ester immediately in the one-pot procedure. Avoid aqueous workup before the coupling step. 3. Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Degas all solvents and reagents thoroughly to prevent catalyst oxidation. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, Dioxane, Toluene) for the Suzuki coupling step. Anhydrous conditions are often preferred for the borylation step, while aqueous conditions may be suitable for the coupling. |
| Significant formation of homocoupled product from the Grignard reagent. | 1. Reaction temperature for boronate formation is too high. 2. Presence of oxidative impurities. | 1. Maintain a low temperature (e.g., -78 °C) during the addition of the Grignard reagent to this compound. 2. Use freshly distilled solvents and ensure all glassware is rigorously dried. Work under an inert atmosphere (Argon or Nitrogen). |
| Protodeborylation of the boronate ester is observed. | 1. The base used in the Suzuki coupling is too strong or the reaction is run for an extended period. 2. Presence of excess water in the reaction mixture. | 1. Use a milder base (e.g., K₂CO₃ or KF) or shorten the reaction time.[7] 2. While some water can be beneficial in the Suzuki coupling step, excessive amounts can lead to hydrolysis. Use anhydrous solvents for the borylation step and carefully control the amount of water added for the coupling. |
| Formation of multiple boron-containing byproducts. | 1. Incorrect stoichiometry of the Grignard reagent to this compound. 2. Hydrolysis of intermediates. | 1. Titrate the Grignard reagent and use it in a 1:1 molar ratio with this compound. 2. Maintain strictly anhydrous conditions during the formation of the diethyl boronate ester. |
Experimental Protocols
General Procedure for One-Pot Diethyl Boronate Ester Formation and Suzuki-Miyaura Coupling
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), prepare the Grignard reagent from the corresponding aryl or vinyl halide and magnesium turnings in anhydrous THF.
-
Formation of the Diethyl Boronate Ester:
-
Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the Grignard reagent while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 1-2 hours.
-
-
Suzuki-Miyaura Coupling:
-
To the freshly prepared diethyl boronate ester solution at 0 °C, add the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., aqueous 2M K₂CO₃, 2.0 equivalents).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup followed by purification by column chromatography.
-
Data Presentation
Table 1: Optimization of Base and Solvent for a Model Suzuki-Miyaura Coupling
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 75 |
| 2 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 88 |
| 3 | Cs₂CO₃ (2.0) | THF/H₂O (4:1) | 65 | 16 | 82 |
| 4 | NaOEt (2.0) | Benzene | Reflux | 2 | 65[6] |
| 5 | LiOᵗBu (6.0) | Dioxane/H₂O (4:1) | 100 | 24 | 94[8] |
Note: Yields are illustrative and will vary depending on the specific substrates used.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound couplings.
Caption: One-pot borylation and Suzuki coupling pathway.
References
- 1. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 2. OBSERVATIONS IN REACTIVITY BETWEEN BH CONTAINING COMPOUNDS AND ORGANOMETALLIC REAGENTS: SYNTHESIS OF BORONIC ACIDS, BORONIC ESTERS, AND MAGNESIUM HYDRIDES [escholarship.org]
- 3. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium [medium.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chloro(diethoxy)borane Mediated Reactions
Welcome to the technical support center for Chloro(diethoxy)borane mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this compound mediated reactions can stem from several factors. The most critical aspects to investigate are the quality and handling of the borane reagent, the presence of moisture in the reaction, and the purity of your substrates and solvents. This compound is sensitive to atmospheric moisture and can readily hydrolyze, reducing its reactivity. Additionally, incomplete reactions or the formation of side products can significantly impact your final yield.
Q2: How can I assess the quality of my this compound reagent?
To ensure the quality of your this compound, it is recommended to perform a spectroscopic analysis. 11B NMR is a powerful tool to determine the purity of the reagent. A sharp singlet around δ 30-35 ppm is indicative of pure this compound. Broader signals or the presence of other peaks may suggest decomposition or the presence of impurities such as boric acid or boronic esters.
Q3: What are the best practices for handling and storing this compound?
Due to its moisture sensitivity, this compound should always be handled under an inert atmosphere, such as nitrogen or argon. Use dry solvents and glassware to prevent hydrolysis. It is best to store the reagent in a sealed container in a cool, dry place. If you suspect your reagent has been exposed to moisture, it may be necessary to purify it by distillation before use.
Q4: I suspect water is contaminating my reaction. How can I minimize its impact?
Strict anhydrous conditions are crucial for success. Ensure all glassware is thoroughly oven-dried or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent. Running the reaction under a positive pressure of an inert gas will also help to exclude atmospheric moisture.
Q5: What are some common side reactions that can lead to low yields?
One common side reaction is the hydrolysis of this compound, which forms inactive boron species. Another possibility is the competitive reaction with any protic functional groups present in your starting materials. In the context of Suzuki-Miyaura couplings, homo-coupling of the organoboron species can also occur, leading to undesired byproducts and reduced yield of the desired cross-coupled product.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:
-
Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents. An excess of the borane reagent may be necessary in some cases to drive the reaction to completion.
-
Reaction Temperature: The reaction temperature may be too low. Gradually increasing the temperature while monitoring the reaction progress by TLC or GC/MS can help determine the optimal condition.
-
Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction at different time points to establish the necessary reaction duration.
-
Catalyst Activity (for cross-coupling reactions): If you are performing a palladium-catalyzed reaction, ensure the catalyst is active. Using a fresh batch of catalyst or a different palladium source might be necessary.
Issue 2: Formation of Multiple Products/Byproducts
The presence of multiple spots on a TLC plate or peaks in a chromatogram indicates the formation of side products.
-
Purity of Starting Materials: Impurities in your starting materials can lead to the formation of byproducts. Purify all substrates before use.
-
Side Reactions: As mentioned in the FAQs, hydrolysis and homo-coupling are common side reactions. To minimize hydrolysis, maintain strict anhydrous conditions. Homo-coupling can sometimes be suppressed by adjusting the reaction conditions, such as the choice of base or solvent.
-
Product Purification: Optimizing the purification method is crucial. Column chromatography using silica gel or alumina can be effective. In some cases, recrystallization or distillation may be necessary to isolate the desired product. It has been noted that boronic esters can sometimes be challenging to purify via standard silica gel chromatography. In such cases, using neutral alumina or derivatizing the boronic ester to a more easily purifiable form (e.g., as a diethanolamine adduct) can be beneficial.[1][2][3]
Quantitative Data Summary
| Parameter | Condition A | Condition B | Yield (%) | Reference |
| Solvent | Toluene | THF | 75 | [Fictional Data] |
| Base | K2CO3 | CsF | 85 | [Fictional Data] |
| Temperature | 80 °C | 100 °C | 90 | [Fictional Data] |
| Catalyst Loading | 1 mol% | 2 mol% | 88 | [Fictional Data] |
Note: The data presented in this table is illustrative and should be optimized for each specific reaction.
Experimental Protocols
General Protocol for the Synthesis of an Arylboronate Ester using this compound
-
Under an inert atmosphere, add the aryl halide (1.0 eq) and a suitable palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) to a dry flask.
-
Add a dry, degassed solvent (e.g., toluene or THF).
-
Add this compound (1.2 eq) to the mixture.
-
Add a suitable base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Side reactions and byproduct formation with "Chloro(diethoxy)borane"
Disclaimer: Chloro(diethoxy)borane is a reactive chemical species. Specific data on its side reactions and byproduct formation are limited in publicly available literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the general chemical principles of chloroboranes and alkoxyboranes. Researchers should always perform a thorough literature search for their specific application and conduct small-scale test reactions to identify and understand potential side reactions and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound, Cl-B(OEt)₂, possesses two primary reactive sites: the electrophilic boron center and the chlorine atom, which can act as a leaving group. The boron atom is electron-deficient, making it a Lewis acid that can coordinate to Lewis bases. The ethoxy groups can also be susceptible to substitution, particularly in the presence of strong nucleophiles or protic reagents.
Q2: How does atmospheric moisture affect this compound?
This compound is expected to be highly sensitive to moisture. Hydrolysis is a common side reaction for many chloroboranes and alkoxyboranes. Reaction with water will likely lead to the formation of boric acid, ethanol, and hydrochloric acid. This can consume the reagent, generate unwanted byproducts, and affect the pH of the reaction mixture. It is crucial to handle this compound under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the likely byproducts from the synthesis of this compound?
The synthesis of this compound can result in several impurities. Depending on the synthetic route, common byproducts may include unreacted starting materials, partially substituted boranes (e.g., dichloro(ethoxy)borane or this compound), and triethoxyborane. Purification, often by distillation under reduced pressure, is typically required to remove these impurities.
Q4: Can this compound act as a catalyst for side reactions?
Yes, due to its Lewis acidic nature, this compound can potentially catalyze side reactions.[1] It can activate functional groups such as carbonyls or epoxides, leading to undesired transformations. For example, it could promote polymerization of susceptible monomers or catalyze aldol-type reactions. The Lewis acidity can be influenced by the solvent and other components of the reaction mixture.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Reagent decomposition due to moisture: this compound has likely hydrolyzed. | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Incorrect reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures. | Optimize the reaction temperature by running small-scale experiments at different temperatures. | |
| Poor quality of this compound: The reagent may contain significant impurities from its synthesis. | Purify the this compound by distillation under reduced pressure. Verify purity by techniques such as NMR spectroscopy. | |
| Formation of unexpected byproducts | Reaction with protic functional groups: The substrate or solvent may contain acidic protons (e.g., alcohols, amines, carboxylic acids) that react with the borane. | Protect protic functional groups in the starting material. Use aprotic solvents. |
| Lewis acid-catalyzed side reactions: The borane may be catalyzing unintended reactions of the starting materials or products. | Lower the reaction temperature. Reduce the stoichiometry of the this compound if it is used in excess. Consider using a less Lewis-acidic borane reagent if possible. | |
| Thermal decomposition: The reaction temperature may be too high, leading to decomposition of the reagent or products. | Perform a thermal stability study (e.g., by DSC or TGA) on the starting materials and products to determine their decomposition temperatures. Run the reaction at a lower temperature. | |
| Inconsistent reaction outcomes | Variability in reagent quality: Different batches of this compound may have different purity levels. | Analyze each batch of the reagent for purity before use. Standardize the purification procedure for the reagent. |
| Presence of oxygen: Some organoboranes can be sensitive to oxidation. | Degas solvents and purge the reaction vessel with an inert gas before adding reagents. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound
-
Glassware Preparation: All glassware (flasks, syringes, cannulas) should be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄). Alternatively, glassware can be flame-dried under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus while purging with a dry, inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent and Reagent Preparation: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent. Other liquid reagents should be dried and distilled before use. Solid reagents should be dried in a vacuum oven.
-
Reagent Transfer: Transfer this compound and other air- and moisture-sensitive reagents using gas-tight syringes or stainless steel cannulas.
Protocol 2: Small-Scale Test Reaction for Compatibility
-
In a dried, inert-atmosphere flask, dissolve the substrate (e.g., 0.1 mmol) in an anhydrous solvent (1 mL).
-
Add an internal standard (e.g., a stable compound with a known concentration and a distinct NMR signal).
-
Take an initial sample for analysis (TLC, GC-MS, or NMR) to establish a baseline.
-
Add this compound (e.g., 1.1 equivalents) to the reaction mixture at the desired temperature.
-
Monitor the reaction progress over time by taking small aliquots and analyzing them. Look for the consumption of starting material, formation of the desired product, and the appearance of any byproducts.
-
Upon completion, quench the reaction appropriately (e.g., with a non-aqueous workup or by careful addition of a protic solvent at low temperature).
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Product Yield and Purity
This table is for illustrative purposes only and does not represent actual experimental data.
| Entry | Solvent | Temperature (°C) | Equivalents of Cl-B(OEt)₂ | Reaction Time (h) | Yield (%) | Purity (%) | Major Byproduct(s) |
| 1 | Dichloromethane | 0 | 1.1 | 2 | 75 | 90 | Unreacted Starting Material |
| 2 | Dichloromethane | 25 | 1.1 | 2 | 85 | 80 | Byproduct A |
| 3 | Tetrahydrofuran | 0 | 1.1 | 2 | 60 | 95 | Byproduct B |
| 4 | Dichloromethane | 0 | 1.5 | 2 | 80 | 85 | Byproduct C |
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Purification of Products from Chloro(diethoxy)borane Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving Chloro(diethoxy)borane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of boronic esters and boronic acids, the common products of this compound reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product streaks or does not elute from silica gel column | 1. Hydrolysis of boronic ester on silica: The Lewis acidic nature of silica gel can lead to the hydrolysis of boronic esters to the more polar boronic acids, which then bind strongly to the silica. 2. Strong interaction of the boronic acid/ester with silica: Boronic acids and their esters can have strong interactions with the silanol groups on the silica surface. 3. Inappropriate solvent system: The chosen eluent may not be optimal for the specific compound. | 1. Use boric acid-impregnated silica gel: This suppresses the Lewis acidity of the silica and reduces over-adsorption and hydrolysis.[1][2] 2. Use neutral alumina as the stationary phase: For some compounds, particularly those sensitive to acidic conditions, neutral alumina can be a better choice.[3] 3. Modify the eluent: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid can help to elute the compound. 4. Consider derivatization: Convert the boronic acid/ester to a more stable derivative (e.g., MIDA boronate or trifluoroborate salt) that is more amenable to chromatography.[4][5] |
| Low recovery of product after purification | 1. Decomposition on silica gel: As mentioned above, hydrolysis or strong adsorption can lead to product loss. 2. Product is an oil and difficult to handle: Oily products can be challenging to isolate and can lead to mechanical losses. 3. Product is volatile: If the product has a low boiling point, it may be lost during solvent removal under vacuum. | 1. Employ a non-chromatographic method: Consider recrystallization, trituration, or derivatization followed by precipitation. 2. For oily products, try trituration: This involves washing the crude oil with a solvent in which the product is insoluble but the impurities are soluble. 3. Derivatize to a crystalline solid: Conversion to a diethanolamine adduct or a trifluoroborate salt can yield a crystalline solid that is easier to handle and purify.[6] |
| Co-elution of impurities with the product | 1. Similar polarity of product and impurities: Byproducts such as boroxines (in the case of boronic acids) or unreacted starting materials can have similar polarities to the desired product. 2. Inefficient chromatographic separation: The column length, packing, or solvent gradient may not be optimized. | 1. Optimize chromatographic conditions: Try a longer column, a shallower solvent gradient, or a different solvent system. 2. Use an alternative stationary phase: Consider reverse-phase chromatography (C18) or a different type of normal-phase media. 3. Employ a derivatization strategy: Derivatizing the product can significantly change its polarity, allowing for easier separation from impurities. |
| Product appears to be decomposing during workup or storage | 1. Hydrolytic instability: Boronic esters can hydrolyze to boronic acids, and boronic acids can dehydrate to form boroxines. 2. Oxidative instability: Some organoboranes are susceptible to oxidation. | 1. Minimize exposure to water and air: Use anhydrous solvents and perform manipulations under an inert atmosphere (e.g., nitrogen or argon). 2. Convert to a more stable derivative: MIDA boronates and trifluoroborate salts are known for their enhanced stability and can be stored for extended periods.[5] 3. Store under inert atmosphere at low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted starting materials, boronic acid (from hydrolysis of the ester), boroxines (trimeric anhydrides of boronic acids), and byproducts from side reactions.
Q2: When should I choose chromatography over other purification methods?
A2: Chromatography is a good choice when your product and impurities have different polarities and are stable on the chosen stationary phase. It is particularly useful for separating complex mixtures. However, if your product is unstable on silica or alumina, or if it is an oil that is difficult to handle, other methods like recrystallization or derivatization may be more suitable.
Q3: What is boric acid-impregnated silica gel and how does it work?
A3: Boric acid-impregnated silica gel is a stationary phase for column chromatography that has been treated with a solution of boric acid. This treatment neutralizes the Lewis acidic sites on the silica surface, which can cause the degradation of sensitive compounds like boronic esters.[1][2] This leads to better recovery and reduced streaking of the product on the column.
Q4: What are the advantages of converting my boronic acid/ester to a derivative for purification?
A4: Converting your product to a derivative like a diethanolamine adduct, a trifluoroborate salt, or a MIDA boronate can offer several advantages:
-
Increased Stability: These derivatives are often more stable to air and moisture than the corresponding boronic acids or esters.[5]
-
Improved Handling: They are often crystalline solids, which are easier to handle, purify by recrystallization, and store than oils or amorphous solids.
-
Altered Polarity: The derivatization changes the polarity of the molecule, which can facilitate separation from impurities by chromatography or extraction.
Q5: Can I use my crude boronic ester directly in the next step without purification?
A5: In some cases, if the reaction to form the boronic ester is very clean and the impurities are known to not interfere with the subsequent reaction (e.g., a Suzuki-Miyaura coupling), it may be possible to use the crude product.[7] However, for optimal results and to avoid downstream purification challenges, it is generally recommended to purify the boronic ester.
Data Presentation
The following tables summarize reported data on the recovery and yield of boronic esters and related compounds using different purification techniques. It is important to note that these values are from different sources and for different substrates, and therefore should be used as a general guide rather than a direct comparison.
Table 1: Comparison of Recovery for Pinacol (B(pin)) and Tetraethylethylene Glycol (B(Epin)) Boronic Esters on Silica Gel
| Compound | Stationary Phase | Eluent | Recovery (%) |
| Phenyl-B(pin) | Silica Gel | EtOAc | 85 |
| Phenyl-B(Epin) | Silica Gel | EtOAc | >99 |
| 4-Tolyl-B(pin) | Silica Gel | EtOAc | 88 |
| 4-Tolyl-B(Epin) | Silica Gel | EtOAc | >99 |
| 2-Furanyl-B(pin) | Silica Gel | EtOAc | 45 |
| 2-Furanyl-B(Epin) | Silica Gel | EtOAc | >99 |
| Data sourced from a study comparing the stability and recovery of B(pin) and B(Epin) derivatives.[8] |
Table 2: Reported Yields for Various Purification and Derivatization Strategies
| Strategy | Substrate Type | Reported Yield (%) | Reference |
| Boric Acid-Impregnated Silica Gel Chromatography | Pinacol boronic ester | 60 | [1] |
| Diethanolamine Derivatization & Hydrolysis | Alkylpinacolyl boronate esters | Moderate to excellent | [6][9] |
| Trifluoroborate Salt Formation | Boronic acids | High yields | [10] |
| MIDA Boronate Formation | Boronic acids | High purity | [4] |
| Recrystallization | Aryl boronic acids | Good to moderate | [3] |
| Base-Acid Extraction | Crude boronic acids | >99% Purity | [11] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography using Boric Acid-Impregnated Silica Gel
This protocol is adapted from a literature procedure for reducing product degradation on silica gel.[1]
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
In a large flask, slurry silica gel (e.g., 230-400 mesh) in a solution of 5% (w/v) boric acid in a suitable solvent (e.g., ethanol).
-
Stir the slurry for 1-2 hours at room temperature.
-
Remove the solvent by rotary evaporation until a free-flowing powder is obtained.
-
Dry the silica gel in an oven at 100-120 °C for several hours to remove any residual solvent.
-
-
Column Packing and Purification:
-
Pack a chromatography column with the prepared boric acid-impregnated silica gel using a standard slurry method with your chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC or another appropriate method to identify the product-containing fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation and Hydrolysis
This two-step protocol is useful for purifying boronic acids that are difficult to handle or purify by other means.[6][9]
-
Formation of the DEA Adduct:
-
Dissolve the crude boronic acid or boronate ester in a suitable solvent such as diethyl ether or dichloromethane.
-
Add diethanolamine (1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature. The DEA adduct will often precipitate as a crystalline solid.
-
Collect the solid by filtration and wash with the solvent to remove impurities.
-
-
Hydrolysis of the DEA Adduct:
-
Suspend the purified DEA adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether) and a dilute aqueous acid (e.g., 1M HCl).
-
Stir the mixture vigorously until the solid dissolves and the boronic acid is extracted into the organic layer.
-
Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the purified boronic acid.
-
Mandatory Visualization
Caption: Workflow for selecting a purification strategy.
Caption: Diethanolamine derivatization for purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. archive.connect.h1.co [archive.connect.h1.co]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Navigating the Challenges of Chloro(diethoxy)borane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the moisture sensitivity of Chloro(diethoxy)borane in experimental settings. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your research and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound, with the chemical formula C4H10BClO2, is a dialkoxyhaloborane reagent used in organic synthesis. Its high reactivity stems from the electron-deficient boron atom, making it highly susceptible to nucleophilic attack by water. This moisture sensitivity can lead to the degradation of the reagent, affecting reaction yields and product purity.
Q2: How can I visually identify if my this compound has been compromised by moisture?
While a definitive assessment requires spectroscopic analysis, visual cues of moisture contamination can include a change in the appearance of the liquid from clear to cloudy or the formation of solid precipitates. A pungent odor, different from the reagent's characteristic smell, may also indicate hydrolysis.
Q3: What are the primary products of this compound hydrolysis?
Upon reaction with water, this compound is expected to hydrolyze to boric acid and ethanol, with the release of hydrochloric acid. This degradation pathway is detrimental to most organic reactions where the borane is used as a reagent.
Q4: Can I still use this compound that has been partially hydrolyzed?
Using partially hydrolyzed this compound is strongly discouraged. The presence of boric acid, ethanol, and HCl can lead to unpredictable side reactions, lower yields, and difficulties in product purification. It is always best to use fresh, properly handled reagent for optimal and reproducible results.
Q5: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. The storage area should be cool, dry, and well-ventilated, away from sources of moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in my reaction. | Reagent degradation due to moisture exposure. | - Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere before use.- Use anhydrous solvents and reagents.- Employ proper air-sensitive techniques, such as using a Schlenk line or a glovebox.- Verify the quality of the this compound before use. |
| Inconsistent reaction results between batches. | Varying degrees of reagent hydrolysis. | - Standardize the handling and storage procedures for this compound across all experiments.- If possible, titrate a small sample of the reagent to determine its active concentration before use. |
| Formation of unexpected byproducts. | Side reactions caused by hydrolysis products (boric acid, HCl). | - Improve the exclusion of water from the reaction setup.- Consider using a non-nucleophilic base to scavenge any trace amounts of acid generated. |
| Difficulty in purifying the final product. | Contamination with boric acid or its derivatives. | - During the workup, perform an aqueous wash to remove water-soluble boron species.- Consider a purification method such as chromatography to separate the desired product from boron-containing impurities. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol outlines the safe handling of this compound using standard air-sensitive techniques.
Materials:
-
This compound in a septum-sealed bottle
-
Dry, nitrogen-flushed syringes and needles
-
Oven-dried glassware
-
Schlenk line or glovebox
-
Anhydrous solvent
Procedure:
-
Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Assemble the reaction apparatus and purge with dry nitrogen or argon using a Schlenk line.
-
To withdraw the reagent, use a clean, dry syringe and needle that has been purged with inert gas.
-
Puncture the septum of the this compound bottle with the needle.
-
Pressurize the bottle slightly with the inert gas from the Schlenk line.
-
Carefully draw the desired volume of the liquid into the syringe.
-
Remove the syringe from the reagent bottle and immediately insert the needle into the reaction vessel's septum.
-
Slowly add the reagent to the reaction mixture.
-
After use, promptly flush the syringe and needle with an anhydrous solvent (e.g., dichloromethane or hexane) followed by a quench with a small amount of isopropanol and then water to safely hydrolyze any residual reagent.
Visualizing Moisture Sensitivity and Experimental Workflow
The following diagrams illustrate the chemical consequences of moisture exposure and a recommended workflow for handling this compound.
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for experiments.
Preventing protodeboronation in reactions using "Chloro(diethoxy)borane"
Technical Support Center: Chloro(diethoxy)borane Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protodeboronation, a common side reaction encountered when using boronic esters, particularly those generated from reagents like this compound.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1] This process is a well-known and undesirable side reaction, especially in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where boronic acids or esters are key reagents.[1] The occurrence of protodeboronation consumes the boronic acid or ester, leading to a reduced yield of the desired product and the formation of a deboronated byproduct.
Q2: What are the primary causes of protodeboronation in reactions involving boronic esters?
A2: The propensity for a boronic acid or ester to undergo protodeboronation is highly variable and depends on several factors.[1] Key contributors include:
-
Presence of Water: Aqueous conditions can facilitate the hydrolysis of boronic esters to their corresponding boronic acids, which can then undergo protodeboronation.[2][3][4]
-
pH of the Reaction Medium: Protodeboronation is often accelerated under basic conditions.[2][5] High pH can lead to the formation of more reactive arylboronate anions.[2]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Nature of the Substrate: The electronic and steric properties of the organic group attached to the boron atom can influence the rate of protodeboronation. Electron-deficient arylboronic acids, for instance, can be more prone to this side reaction.[6]
Q3: How does this compound relate to boronic ester formation and potential protodeboronation?
A3: this compound is often used to generate boronic esters in situ. For example, it can react with an organometallic reagent (like a Grignard or organolithium reagent) to form a diethoxyboronate ester. This ester can then be used directly in a subsequent reaction, such as a Suzuki-Miyaura coupling. While boronic esters are generally considered more stable than their corresponding boronic acids, they are not immune to protodeboronation.[2][3][4][7] The conditions used for both the formation of the boronic ester and the subsequent coupling reaction must be carefully controlled to minimize this unwanted side reaction.
Q4: What analytical techniques are effective for detecting and quantifying protodeboronation?
A4: Several analytical techniques can be employed to monitor the progress of a reaction and detect the formation of the protodeboronated byproduct. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, and ¹⁹F NMR (if applicable) are powerful tools for identifying and quantifying the starting materials, desired product, and any byproducts.[2][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of a reaction mixture, providing information on the conversion of starting material and the formation of products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent method for identifying the protodeboronated byproduct by its mass spectrum and retention time.
Troubleshooting Guide
This guide addresses common issues related to protodeboronation in reactions utilizing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant formation of protodeboronated byproduct. | 1. Presence of excess water: Water can hydrolyze the boronic ester, leading to protodeboronation.[2][3][4] 2. Inappropriate base: A strong base can accelerate the rate of protodeboronation.[2][5][8] 3. High reaction temperature: Elevated temperatures can promote the undesired side reaction. | 1. Ensure anhydrous conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Optimize the base: Consider using a weaker base (e.g., K₂CO₃, Cs₂CO₃, or an acetate base like KOAc) or a fluoride-based base (e.g., CsF).[5][9] 3. Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[9] |
| Inconsistent reaction yields. | 1. Variability in reagent quality: Moisture content in solvents or reagents can vary between batches. 2. Atmospheric moisture: Exposure of the reaction to air can introduce water. | 1. Use freshly distilled or purchased anhydrous solvents. 2. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture and oxygen. |
| Reaction stalls before completion. | 1. Decomposition of the catalyst or boronic ester: Protodeboronation may be competing with the desired reaction, consuming the boronic ester. | 1. Increase catalyst loading: A higher catalyst concentration can accelerate the desired reaction, potentially outcompeting the protodeboronation.[1] 2. "Slow-release" strategy: Consider using a more stable boronic acid derivative, such as a MIDA boronate ester or an organotrifluoroborate, which slowly releases the boronic acid into the reaction medium.[1] |
Experimental Protocols
Example Protocol: Suzuki-Miyaura Coupling with in situ Generated Boronic Ester
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction where the boronic ester is generated in situ from an aryl halide and this compound, with specific considerations to minimize protodeboronation.
Materials:
-
Aryl halide (e.g., Aryl-Br)
-
Magnesium turnings
-
This compound
-
Aryl or vinyl halide/triflate (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a flamed-dried round-bottom flask.
-
Add a solution of the aryl halide in anhydrous THF to the magnesium turnings.
-
If the reaction does not initiate, gently warm the mixture or add a small crystal of iodine.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
-
In situ Formation of the Boronic Ester:
-
Slowly add a solution of this compound in anhydrous THF to the Grignard reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Suzuki-Miyaura Coupling:
-
To the freshly prepared boronic ester solution, add the coupling partner (aryl or vinyl halide/triflate).
-
Add the palladium catalyst and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Competing pathways of a desired coupling reaction versus protodeboronation.
Caption: A troubleshooting workflow for addressing low reaction yields.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
Catalyst selection and loading for "Chloro(diethoxy)borane" cross-coupling
Welcome to the technical support center for catalyst selection and loading in chloro(diethoxy)borane cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in Suzuki-Miyaura cross-coupling?
This compound is a type of boronic ester used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Boronic esters, in general, are known for their stability and ease of handling compared to boronic acids.[2] The presence of the electron-withdrawing chloro group on the boron atom of this compound is expected to increase its Lewis acidity. This can potentially lead to a faster transmetalation step in the catalytic cycle, which is often rate-limiting.[2] However, increased Lewis acidity can also make the compound more susceptible to hydrolysis and other side reactions, such as protodeboronation.
Q2: Which palladium catalysts are recommended for coupling with this compound?
Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions.[1] For challenging substrates, including electron-deficient boronic esters, modern palladium precatalysts are often preferred. These include:
-
Palladium(II) precatalysts with bulky, electron-rich phosphine ligands: Systems like XPhos-Pd-G2, XPhos-Pd-G3, and AntPhos-Pd-G3 have shown high efficacy in various Suzuki-Miyaura couplings, including those with challenging substrates.[3][4]
-
Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands: A combination of a palladium source like palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) with a suitable phosphine ligand is a common approach. The choice of ligand is critical for success.
Q3: What types of ligands are suitable for this reaction?
The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For cross-coupling with boronic esters, especially those that might be sterically hindered or electronically challenging, bulky and electron-rich phosphine ligands are often the best choice. These include:
-
Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are widely used and commercially available.[4]
-
Dialkylbiaryl phosphine ligands: These ligands can offer high activity and stability.
-
Trialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) and di(1-adamantyl)-n-butylphosphine (Ad₂PⁿBu) have been shown to be effective in promoting the coupling of challenging substrates, including alkyl boronic esters with aryl chlorides.[5]
Q4: What is a typical catalyst loading for this type of reaction?
Catalyst loading can vary depending on the reactivity of the substrates and the efficiency of the catalytic system. For initial optimizations, a palladium catalyst loading of 1-5 mol% is a common starting point.[5] In highly efficient systems or for industrial applications, catalyst loading can be significantly reduced, sometimes to parts-per-million (ppm) levels.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. | - Ensure the palladium precatalyst is of good quality and has been stored properly. - If preparing the catalyst in situ, ensure the palladium source and ligand are pure. - Consider using a more active, commercially available precatalyst like a Buchwald G3 or G4 palladacycle.[4] |
| 2. Inefficient transmetalation. | - The base may not be optimal. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or an alkoxide like LiOᵗBu or potassium trimethylsilanolate (TMSOK).[3][5] - The solvent system may not be ideal. Try polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water.[5] | |
| 3. Protodeboronation of this compound. | - The reaction may be too slow, allowing for decomposition of the boronic ester. Try increasing the temperature or using a more active catalyst/ligand combination to accelerate the desired coupling. - Use anhydrous conditions if water is suspected to be the cause of decomposition. Potassium trimethylsilanolate (TMSOK) can be an effective base for anhydrous Suzuki-Miyaura couplings.[3] - Minimize reaction time. | |
| Significant Homocoupling of the Coupling Partner | 1. Presence of oxygen in the reaction. | - Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1] |
| 2. Inefficient oxidative addition or transmetalation. | - A mismatch in the rates of the catalytic cycle can lead to side reactions. A different ligand or base might be required to balance the cycle. | |
| Formation of Protodehalogenated Byproduct | 1. Presence of a hydrogen source. | - The source of the proton can sometimes be the boronic ester itself. Using a deuterated boronic ester can help identify the source of the proton.[3] |
| 2. β-hydride elimination (if applicable). | - This is more common with alkyl coupling partners. Using bulkier ligands can sometimes suppress this side reaction. | |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. | - The catalyst may not be stable under the reaction conditions. A more robust ligand or a lower reaction temperature might be necessary. |
| 2. Insufficient base. | - Ensure an adequate amount of base is used (typically 2-3 equivalents). |
Data Presentation
Table 1: Recommended Catalyst Systems for Boronic Ester Cross-Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | Ad₂PⁿBu | 1 - 3 | Effective for coupling alkyl boronic esters with aryl chlorides.[5] |
| Pd₂(dba)₃ | SPhos | 1 - 2 | A common system for a wide range of Suzuki-Miyaura reactions.[4] |
| AntPhos-Pd-G3 | AntPhos | 1 - 2 | Shows high efficiency in rapid, anhydrous Suzuki-Miyaura couplings.[3] |
| XPhos Pd G4 | XPhos | 1 - 2 | A highly active precatalyst for challenging couplings.[4] |
Table 2: Common Bases and Solvents for Boronic Ester Cross-Coupling
| Base | Solvent(s) | Temperature (°C) | Notes |
| LiOᵗBu | Dioxane/H₂O (4:1) | 100 | Effective for exhaustive alkylation of polychlorinated pyridines.[5] |
| K₂CO₃ | THF/H₂O | 60 - 80 | A standard and widely used base for Suzuki-Miyaura reactions. |
| K₃PO₄ | Toluene | 80 - 110 | Often used for more challenging couplings. |
| TMSOK | THF or 2-MeTHF | Room Temp - 60 | Suitable for rapid, anhydrous conditions.[3] |
Experimental Protocols
General Protocol for this compound Cross-Coupling
This is a general guideline. Optimal conditions may vary depending on the specific substrates.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen).
-
Solvents should be anhydrous and degassed prior to use.
-
The base (e.g., K₂CO₃, LiOᵗBu) should be finely powdered and dried.
-
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Add the aryl or vinyl halide (1.0 equiv) and the this compound (1.1-1.5 equiv).
-
Add the base (2.0-3.0 equiv).
-
Add the degassed solvent (e.g., dioxane, THF).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the catalyst system and substrates).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for a this compound cross-coupling reaction.
Caption: Troubleshooting decision tree for low-yield this compound cross-coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chloro(diethoxy)borane in Organic Synthesis
Welcome to the technical support center for Chloro(diethoxy)borane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, with the chemical formula ClB(OEt)₂, is a dialkoxyhaloborane reagent. It is primarily used in organic synthesis as a precursor for the formation of boronic esters through reaction with nucleophiles such as Grignard or organolithium reagents. These boronic esters are versatile intermediates, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Q2: How is this compound typically prepared?
This compound can be synthesized by the reaction of boron trichloride (BCl₃) with ethanol (EtOH).[1][2] The stoichiometry of the reactants is controlled to favor the formation of the desired product. It can be isolated by fractional distillation under high vacuum.[1][2]
Q3: What are the main safety concerns when handling this compound?
Like other haloboranes, this compound is sensitive to moisture and air. It is a Lewis acid and can react exothermically with water and other protic solvents.[1][2] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques.
Q4: What is the role of a base, such as triethylamine (Et₃N), in reactions involving this compound?
In borylation reactions, a tertiary amine base like triethylamine is often crucial for the selective formation of the carbon-boron bond. It acts as a scavenger for the hydrogen chloride (HCl) that can be generated as a byproduct, preventing side reactions and promoting the desired reactivity.
Q5: Which solvents are recommended for reactions with this compound?
Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used for reactions involving this compound, particularly when organometallic reagents are involved. These solvents are aprotic and can solvate the reagents effectively. It is critical to use anhydrous solvents to prevent decomposition of the borane reagent and any organometallic species.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Problem 1: Low or No Yield of the Desired Boronic Ester
| Possible Cause | Troubleshooting Step |
| Decomposition of this compound | The reagent is sensitive to heat and can undergo disproportionation upon prolonged heating.[1][2] Avoid high reaction temperatures unless specified in a validated protocol. Store the reagent at low temperatures and under an inert atmosphere. |
| Presence of Lewis Acid Impurities | Traces of Lewis acids, such as iron(III) chloride, can catalyze the decomposition of this compound.[1] Ensure all glassware is scrupulously clean and free from metal contaminants. |
| Inactive Grignard or Organolithium Reagent | The organometallic reagent may have degraded due to exposure to air or moisture. Titrate the organometallic reagent prior to use to determine its exact concentration. |
| Insufficient Base | If the reaction generates HCl, an inadequate amount of base can lead to side reactions. Ensure at least a stoichiometric amount of a non-nucleophilic base like triethylamine is used. |
| Reaction Temperature Too Low | While heating can cause decomposition, some reactions may require a specific activation temperature. If the reaction is sluggish at low temperatures, consider a carefully controlled increase in temperature, monitoring for any signs of decomposition. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Disproportionation of this compound | Heating the reagent can lead to the formation of triethoxyborane and dichloro(ethoxy)borane.[1][2] This can lead to a mixture of boron products. Use the reagent at the lowest effective temperature. |
| Reaction with Solvent | In some cases, ethereal solvents like THF can be cleaved by strong Lewis acids, although this is less common with milder reagents like this compound. If side products related to the solvent are observed, consider using a less reactive solvent like a hydrocarbon (e.g., toluene or hexanes), ensuring the reagents are soluble. |
| Over-addition of Organometallic Reagent | An excess of the organometallic reagent can potentially react with the newly formed boronic ester, leading to the formation of ate-complexes and subsequent undesired products. Add the organometallic reagent slowly and in a controlled manner, ideally via a syringe pump. |
Experimental Protocols
Below is a representative protocol for the synthesis of a diethyl arylboronate using this compound and an organolithium reagent.
Synthesis of Diethyl Phenylboronate
Materials:
-
Bromobenzene
-
n-Butyllithium (in hexanes)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous triethylamine (Et₃N)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add bromobenzene (1 equivalent) dissolved in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes to ensure complete formation of phenyllithium.
-
In a separate flame-dried flask, prepare a solution of this compound (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.
-
Slowly add the solution of this compound and triethylamine to the phenyllithium solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield diethyl phenylboronate.
Visualizations
Caption: Experimental workflow for the synthesis of diethyl phenylboronate.
Caption: Troubleshooting logic for low boronic ester yield.
References
Technical Support Center: Scaling Up Laboratory Procedures Involving Chloro(diethoxy)borane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up laboratory procedures involving Chloro(diethoxy)borane. It addresses common challenges and provides practical solutions in a question-and-answer format to ensure safe and efficient scale-up of your chemical processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound, especially during scale-up?
A1: this compound is a reactive chemical that poses several hazards that are amplified during scale-up. It is crucial to be aware of the following:
-
Pyrophoric Nature : Similar to other boranes, this compound can be pyrophoric, meaning it can ignite spontaneously in air.[1] This risk increases with larger quantities.
-
Exothermic Reactions : Reactions involving this compound are often exothermic, releasing significant heat.[1] Without proper thermal management, this can lead to a runaway reaction, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a fire or explosion.[2][3][4][5][6]
-
Reactivity with Water and Air : this compound reacts exothermically with moisture and air.[1] This necessitates handling the reagent under an inert atmosphere (e.g., nitrogen or argon) at all times.[1]
-
Corrosivity : As a chloro-borane derivative, it can be corrosive and may cause severe skin burns and eye damage.[7]
-
Flammability : this compound is a flammable liquid and vapor.[7]
Q2: What are the recommended storage and handling procedures for bulk quantities of this compound?
A2: Proper storage and handling are critical for safety. Key recommendations include:
-
Inert Atmosphere : Store and handle this compound under a dry, inert atmosphere such as nitrogen or argon to prevent contact with air and moisture.[1]
-
Temperature Control : Store in a cool, dry, and well-ventilated area, away from heat sources.[8] Refrigeration may be required for long-term storage to maintain stability.[1]
-
Container Integrity : Use tightly sealed containers made of compatible materials like stainless steel or glass.[1] Avoid aluminum components in transfer lines and equipment, as boric acid formed from reaction with moisture can be corrosive.[1]
-
Grounding : To prevent static discharge, which can be an ignition source, ensure all equipment is properly grounded.[7]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles.[9]
Q3: How can I monitor the progress of a large-scale reaction involving this compound?
A3: Real-time monitoring is crucial for safe and efficient scale-up. Consider the following techniques:
-
Temperature Monitoring : Continuous temperature monitoring is essential to detect any unexpected exotherms.[2] Multiple temperature probes within the reactor can help identify localized hot spots.
-
Pressure Monitoring : In a closed system, an increase in pressure can indicate gas evolution or a rise in temperature.
-
In-situ Spectroscopy : Techniques like FTIR or Raman spectroscopy can provide real-time information on the concentration of reactants and products.
-
Offline Analysis : Regular sampling and analysis by methods such as GC, HPLC, or NMR can track reaction conversion and byproduct formation. Ensure that samples are quenched appropriately before analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly Strong Exotherm/Runaway Reaction | - Addition rate of this compound is too fast.- Inadequate cooling capacity for the scale of the reaction.- Localized "hot spots" due to poor mixing.- Reaction with residual water in the reactor or solvents. | - Immediately stop the addition of the reagent.- Increase cooling to the reactor jacket.- If safe, add a pre-cooled, inert solvent to dilute the reaction mixture.- Ensure vigorous and efficient stirring.- For future runs, perform reaction calorimetry to determine the heat of reaction and ensure adequate cooling capacity.[1] Consider using a continuous flow reactor for better heat management.[2][10] |
| Low Reaction Yield or Incomplete Conversion | - Degradation of this compound due to improper storage or handling.- Insufficient reaction time or temperature.- Presence of impurities in starting materials or solvents that consume the reagent. | - Verify the quality of the this compound before use.- Optimize reaction parameters (time, temperature) on a smaller scale before scaling up.- Ensure all reactants and solvents are anhydrous and of high purity. |
| Formation of Unwanted Byproducts | - Side reactions due to localized high temperatures.- Reaction with functional groups on the substrate or solvent.- Degradation of the product under the reaction conditions. | - Optimize the reaction temperature and addition rate to minimize side reactions.- Choose a solvent that is inert under the reaction conditions.- Consider protecting sensitive functional groups on the substrate.- Analyze for common byproducts to understand the side reactions occurring. |
| Difficult Product Isolation and Purification | - Formation of boron-containing byproducts that are difficult to remove.- Emulsion formation during aqueous work-up. | - Quench the reaction carefully with an appropriate reagent (e.g., methanol) to decompose excess borane.[1]- Employ specific work-up procedures to remove boron salts, such as acidic or basic washes, or oxidative work-ups.- Consider alternative purification methods like crystallization or distillation if chromatography is challenging on a large scale. |
Experimental Protocols: General Scale-Up Considerations
While specific protocols are highly dependent on the particular reaction, the following provides a general workflow for scaling up a reaction involving this compound.
1. Process Hazard Analysis (PHA): Before any scale-up work, a thorough PHA should be conducted to identify potential hazards and establish mitigation strategies. This should include an evaluation of the thermal stability of all reactants, products, and intermediates.[3]
2. Equipment and Setup:
-
Use a reactor system with adequate cooling capacity and efficient stirring.
-
Ensure all equipment is clean, dry, and purged with an inert gas.
-
Install safety measures such as a pressure relief valve and an emergency quench system.
3. Reagent Handling and Addition:
-
Transfer this compound under an inert atmosphere using a cannula or a closed-system transfer method.
-
Add the reagent subsurface to the reaction mixture to ensure rapid mixing and heat dissipation.
-
Control the addition rate carefully, especially at the beginning of the reaction, and monitor the temperature closely.
4. Reaction Monitoring and Control:
-
Continuously monitor the reaction temperature and pressure.
-
Take periodic samples for analysis to track the reaction progress.
5. Work-up and Quenching:
-
Cool the reaction mixture before quenching.
-
Slowly add a quenching agent (e.g., methanol) while maintaining cooling and vigorous stirring. Be aware that quenching is often exothermic and may produce flammable gases.[1]
-
Follow with an appropriate aqueous work-up to remove boron byproducts.
6. Product Isolation and Purification:
-
Choose a purification method that is scalable and effective in removing impurities.
Visualizations
Experimental Workflow for Scaling Up this compound Reactions
Caption: A generalized workflow for the safe scale-up of reactions.
Troubleshooting Logic for Exothermic Eventsdot
References
- 1. researchgate.net [researchgate.net]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Review on loss prevention of chemical reaction thermal runaway Principles and application [maxapress.com]
- 5. wjarr.com [wjarr.com]
- 6. icheme.org [icheme.org]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. mtech.edu [mtech.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring "Chloro(diethoxy)borane" Reaction Progress by NMR Spectroscopy
Welcome to the technical support center for monitoring reactions involving Chloro(diethoxy)borane using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure smooth and accurate reaction monitoring.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your NMR experiments.
Problem 1: Difficulty in Identifying the Starting Material Signals in the Initial Spectrum
Question: I've prepared my reaction mixture with this compound, but I'm unsure which peaks in the ¹H and ¹¹B NMR spectra correspond to the starting material. How can I confidently identify them?
Answer:
Properly identifying your starting material is the crucial first step for accurate reaction monitoring. Here’s how you can approach this:
-
Reference Spectra: The most reliable method is to acquire ¹H and ¹¹B NMR spectra of a pure sample of this compound in the same deuterated solvent you will use for your reaction. This will provide you with the exact chemical shifts for your experimental conditions.
-
Expected Chemical Shifts: Based on typical values for similar compounds, you can anticipate the approximate chemical shifts for this compound.
-
¹H NMR: The ethoxy group protons (-OCH₂CH₃) will show a quartet for the methylene group (CH₂) and a triplet for the methyl group (CH₃). The chemical shifts are influenced by the electronegativity of the boron and chlorine atoms.
-
¹¹B NMR: Chloro(dialkoxy)boranes typically exhibit a single, often broad, resonance in the ¹¹B NMR spectrum. The chemical shift for compounds with the B(OR)₂Cl structure generally falls within a specific range. For chloro(dialkoxy)boranes, this is typically in the range of 25 to 30 ppm.[1]
-
-
Spiking: If you have a complex initial mixture, you can "spike" your NMR sample with a small, known amount of pure this compound. The peaks that increase in intensity correspond to your starting material.
Problem 2: Broad or Distorted Peaks in the ¹¹B NMR Spectrum
Question: My ¹¹B NMR spectra show very broad signals, making it difficult to accurately integrate and monitor the reaction progress. What can I do to improve the peak shape?
Answer:
Broad signals are a common challenge in ¹¹B NMR due to the quadrupolar nature of the boron nucleus.[2][3] Here are several ways to address this issue:
-
Use Quartz NMR Tubes: Standard borosilicate glass NMR tubes contain boron and can introduce a broad background signal, distorting the baseline and obscuring your analyte's signal.[3][4] Using quartz NMR tubes, which are boron-free, is highly recommended for cleaner ¹¹B NMR spectra.[3][4]
-
Increase the Number of Scans: Boron-11 is a less sensitive nucleus than protons. Increasing the number of scans will improve the signal-to-noise ratio and can help define the peak shape more clearly.
-
Optimize Acquisition Parameters:
-
Acquisition Time (at): A longer acquisition time can improve resolution.
-
Relaxation Delay (d1): Ensure a sufficient relaxation delay, especially for quantitative measurements, to allow the boron nuclei to fully relax between pulses.
-
-
High-Field Spectrometer: Using a spectrometer with a higher magnetic field strength can improve both sensitivity and resolution, leading to sharper peaks.
Problem 3: Overlapping Peaks in the ¹H NMR Spectrum
Question: The signals of my reactants, products, and byproducts are overlapping in the ¹H NMR spectrum, preventing accurate quantification. How can I resolve these signals?
Answer:
Peak overlap is a frequent issue in reaction monitoring. Here are some strategies to resolve overlapping signals:
-
Change the Solvent: The chemical shifts of compounds can be highly dependent on the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can often shift the peaks enough to resolve them.
-
Use a Higher Field Spectrometer: A higher magnetic field strength increases the dispersion of the signals, which can separate overlapping multiplets.
-
Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of complex spectra. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons with their attached carbons, providing another layer of information for resolving overlapping signals.
-
Selective 1D Experiments: Techniques like 1D TOCSY (Total Correlation Spectroscopy) or 1D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to selectively excite a specific proton and observe its correlations, helping to deconvolute overlapping regions.
Problem 4: Inconsistent Integration Values Leading to Inaccurate Conversion Calculation
Question: I'm calculating the reaction conversion by comparing the integrals of the starting material and product peaks, but the results are not consistent. What could be the cause?
Answer:
Accurate quantification from NMR spectra requires careful attention to experimental parameters. Inconsistent integration can arise from several factors:
-
Incomplete Relaxation: If the relaxation delay (d1) is too short, nuclei with longer T₁ relaxation times will not fully relax between scans, leading to attenuated signals and inaccurate integrals. To ensure quantitative results, the relaxation delay should be at least 5 times the longest T₁ of the protons being integrated.
-
Poor Phasing and Baseline Correction: Inaccurate phasing and baseline correction can significantly affect the accuracy of the integration. Always manually check and adjust the phase and baseline of your spectra before integrating.
-
Signal-to-Noise Ratio: A low signal-to-noise ratio can make it difficult to define the integration limits accurately. Increase the number of scans to improve the signal-to-noise.
-
Overlapping Peaks: Integrating overlapping peaks will lead to inaccurate results. Use the methods described in "Problem 3" to resolve overlapping signals before integration.
Frequently Asked Questions (FAQs)
Q1: What are the typical reactions of this compound that I can monitor by NMR?
A1: this compound is a versatile reagent commonly used in organic synthesis. You can use NMR to monitor its conversion into various organoboron compounds, such as:
-
Boronic Esters: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) to form diethyl boronate esters (R-B(OEt)₂).
-
Boronic Acids: Subsequent hydrolysis of the formed boronic esters will yield boronic acids (R-B(OH)₂).
Q2: How can I calculate the percentage conversion of my reaction using ¹H NMR?
A2: You can calculate the percentage conversion by comparing the integration of a characteristic peak of the starting material with that of a characteristic peak of the product.
Formula for Conversion:
Conversion (%) = [ Integral of Product / (Integral of Product + Integral of Starting Material) ] x 100
Important Considerations:
-
Choose well-resolved peaks for both the starting material and the product.
-
Normalize the integrals by the number of protons each peak represents. For example, if you are comparing a -CH₃ group (3 protons) of the product with a -CH₂- group (2 protons) of the starting material, you would divide the integral of the methyl group by 3 and the integral of the methylene group by 2 before using them in the formula.
Q3: What are some common impurities I might see in my reaction mixture?
A3: Depending on the specific reaction, you might observe signals from various impurities:
-
Starting Materials: Unreacted Grignard or organolithium reagents (though these are often highly reactive and may not persist).
-
Solvents: Residual solvents from previous steps (e.g., diethyl ether, THF).
-
Byproducts: In Grignard reactions, you might see byproducts from Wurtz coupling (R-R). Biphenyl is a common byproduct when using phenylmagnesium bromide.[5]
-
Hydrolysis Products: If moisture is present, you may see boronic acids or other hydrolysis products.
Q4: Do I need an internal standard for monitoring reaction progress?
A4: For simply monitoring the relative disappearance of starting material and appearance of product, an internal standard is not strictly necessary. However, if you need to determine the absolute concentration of your reactants and products or calculate an accurate reaction yield by NMR, using an internal standard is essential. The internal standard should be a compound that is stable under the reaction conditions, does not react with any components of the reaction mixture, and has a peak in a region of the spectrum that does not overlap with other signals.
Data Presentation
Table 1: Typical ¹¹B NMR Chemical Shift Ranges for Boron Compounds
| Compound Type | Structure | Typical ¹¹B Chemical Shift (ppm) |
| Chloro(dialkoxy)borane | R-B(OR')₂Cl | 25 - 30 |
| Trialkoxyborane | B(OR)₃ | 15 - 30[1] |
| Alkyl/Aryl Boronic Ester | R-B(OR')₂ | 22 - 42[1] |
| Boronic Acid | R-B(OH)₂ | ~30 |
| Tetracoordinate Borate | R-B(OR')₃⁻ | -8 to +12 |
Note: Chemical shifts are relative to BF₃•OEt₂ and can vary depending on the solvent and substituents.
Experimental Protocols
Protocol 1: In-situ ¹H NMR Monitoring of the Reaction of this compound with a Grignard Reagent
-
Preparation:
-
In a nitrogen-purged glovebox, add the deuterated solvent (e.g., THF-d₈) to a clean, dry NMR tube equipped with a J. Young valve or a septum-sealed cap.
-
Add a known amount of this compound to the NMR tube.
-
If using an internal standard, add a known amount to the tube.
-
-
Initial Spectrum:
-
Acquire a ¹H and ¹¹B NMR spectrum of the starting material solution. This will serve as your t = 0 reference.
-
-
Reaction Initiation:
-
Cool the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
Using a syringe, carefully add the Grignard reagent solution to the NMR tube.
-
-
Data Acquisition:
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). Use an automated experiment setup for kinetic measurements if available on your spectrometer.
-
-
Data Processing:
-
Process the series of spectra (phasing, baseline correction).
-
Integrate the characteristic peaks of the starting material and the product in each spectrum.
-
Calculate the reaction conversion at each time point.
-
Visualizations
Caption: Workflow for in-situ NMR reaction monitoring.
Caption: Troubleshooting logic for common NMR issues.
References
Validation & Comparative
Chloro(diethoxy)borane: A Comparative Guide to Boronic Acid Precursors in Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of boronic acids and their derivatives is a cornerstone of modern organic chemistry, particularly for widely-used cross-coupling reactions. This guide provides a detailed comparison of Chloro(diethoxy)borane with other common boronic acid precursors, supported by experimental data and protocols to inform your selection of the most suitable reagent for your synthetic needs.
Boronic acids and their esters are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, as well as other important transformations like the Chan-Lam coupling. The choice of the boronic acid precursor can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. While boronic acids and pinacol boronic esters are widely used, this compound presents a valuable alternative for the in situ generation of boronic esters.
Performance Comparison of Boronic Acid Precursors
The selection of a boronic acid precursor is often a trade-off between stability, reactivity, and ease of handling. Boronic acids, while reactive, can be prone to protodeboronation and trimerization to form boroxines. Pinacol boronic esters offer enhanced stability and are generally compatible with a wider range of functional groups. This compound serves as a convenient starting material for the generation of diethyl boronic esters upon reaction with organometallic reagents.
While direct, head-to-head quantitative comparisons of this compound with other precursors in standardized cross-coupling reactions are not extensively documented in the literature, its utility lies in the straightforward preparation of diethyl boronate esters from Grignard or organolithium reagents. The performance of the resulting boronic ester is then comparable to other boronic esters in subsequent coupling reactions.
The following table summarizes the general characteristics of common boronic acid precursors:
| Precursor | Structure | Key Advantages | Key Disadvantages | Typical Applications |
| Boronic Acid | R-B(OH)₂ | Commercially available for a wide range of R groups; often highly reactive in cross-coupling. | Prone to protodeboronation and boroxine formation; can be challenging to purify. | Suzuki-Miyaura, Chan-Lam, Petasis reactions. |
| Pinacol Boronic Ester | R-B(O₂C₂Me₄) | High stability; good functional group tolerance; easily purified by chromatography. | Can be less reactive than corresponding boronic acids, sometimes requiring more forcing conditions. | Suzuki-Miyaura, Chan-Lam, Miyaura borylation. |
| This compound | Cl-B(OEt)₂ | Allows for the in situ or stepwise synthesis of diethyl boronic esters from organometallic reagents. | Highly moisture-sensitive Lewis acid requiring inert atmosphere handling; the precursor itself is not directly used in the coupling step. | Synthesis of custom boronic esters where the corresponding acid or pinacol ester is not readily available. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and high-yielding synthetic outcomes. Below are representative protocols for the synthesis of a boronic ester using this compound and a subsequent Suzuki-Miyaura coupling reaction.
Synthesis of Diethyl Phenylboronate from this compound
Materials:
-
This compound
-
Phenylmagnesium bromide (or phenyllithium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous pentane
-
Magnesium sulfate (anhydrous)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous diethyl ether under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of phenylmagnesium bromide (1.0 eq) in diethyl ether is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diethyl phenylboronate.
-
The crude product can be purified by vacuum distillation.
Suzuki-Miyaura Coupling of Diethyl Phenylboronate with 4-Bromoanisole
Materials:
-
Diethyl phenylboronate (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask are added 4-bromoanisole (1.0 eq), diethyl phenylboronate (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Toluene (5 mL per mmol of 4-bromoanisole) and an aqueous solution of potassium carbonate (2 M, 2.0 eq) are added.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.
Visualizing Synthetic Pathways
Diagrams can clarify the relationships between different reagents and the overall workflow of a synthetic process.
Caption: Relationship of boronic acid precursors to key cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of diethyl boronic esters, which are effective coupling partners in Suzuki-Miyaura and Chan-Lam reactions. While it requires handling under inert conditions due to its moisture sensitivity, it provides a reliable route to boronic esters that may not be commercially available or are difficult to prepare by other methods. For routine couplings where the corresponding boronic acid or pinacol boronic ester is readily accessible, these may offer a more direct and convenient approach. The choice of precursor will ultimately depend on the specific requirements of the synthetic target, the availability of starting materials, and the desired functional group tolerance.
A Comparative Analysis of Chloro(diethoxy)borane and Pinacolborane for Synthetic Chemistry Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of two borane reagents, Chloro(diethoxy)borane and Pinacolborane, detailing their chemical properties, reactivity, and applications, supported by available data and representative experimental protocols.
While Pinacolborane is a widely studied and utilized reagent with a wealth of available data, information on the specific applications and performance of this compound is less prevalent in peer-reviewed literature. Consequently, this guide provides a comprehensive overview of Pinacolborane based on extensive experimental evidence and offers a comparative perspective on this compound rooted in fundamental principles of borane chemistry and data from analogous compounds.
At a Glance: Key Chemical and Physical Properties
| Property | This compound | Pinacolborane |
| CAS Number | 868-74-6 | 25015-63-8[1][2] |
| Molecular Formula | C4H10BClO2 | C6H13BO2[1] |
| Molecular Weight | 136.38 g/mol | 127.98 g/mol [1] |
| Appearance | Colorless liquid (presumed) | Colorless liquid[1] |
| Boiling Point | 118-120 °C | 135-136 °C |
| Key Reactive Group | B-Cl, B-OEt | B-H[1][3][4] |
| Primary Use | Precursor to boronic esters | Hydroboration, Borylation[1][3][4] |
Performance in Key Synthetic Transformations
The primary applications for this class of borane reagents are in hydroboration and as precursors for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Hydroboration of Alkenes
Pinacolborane is a well-established reagent for the hydroboration of alkenes and alkynes, a reaction that forms an alkyl- or alkenylboronate ester.[1][3][4] This transformation is a cornerstone of organic synthesis, allowing for the anti-Markovnikov addition of a hydroxyl group after subsequent oxidation.
| Feature | Pinacolborane | This compound (Inferred) |
| Reactivity | Requires a catalyst (e.g., transition metals) or thermal conditions for hydroboration.[4] | Not a direct hydroborating agent due to the absence of a B-H bond. |
| Selectivity | Excellent regioselectivity (anti-Markovnikov) and stereoselectivity (syn-addition). | Not applicable for direct hydroboration. |
| Functional Group Tolerance | Generally good, but can be sensitive to reducible functional groups. | Not applicable. |
Suzuki-Miyaura Cross-Coupling
Boronic esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] Pinacolborane is used to synthesize pinacolyl boronic esters, which are then used in the coupling reaction. This compound can be used to prepare diethoxy boronic esters.
| Feature | Pinacolborane (via Pinacolyl Boronic Esters) | This compound (via Diethoxy Boronic Esters) |
| Stability of Boronic Ester | Pinacolyl esters are generally stable, often crystalline solids, and can be purified by chromatography. | Diethoxy boronic esters are generally less stable and more prone to hydrolysis and transesterification. |
| Reactivity in Coupling | Widely used and highly effective with a broad range of substrates and catalysts.[2] | Expected to be reactive, but the stability of the boronic ester can be a limiting factor. |
| Yields | Generally high to excellent yields are reported for a wide variety of substrates. | Data not widely available, but likely dependent on the stability of the intermediate boronic ester. |
Experimental Protocols
Synthesis of a Pinacolyl Boronate Ester via Hydroboration with Pinacolborane
This protocol describes the iridium-catalyzed hydroboration of an alkene with pinacolborane.
Materials:
-
Alkene (1.0 mmol)
-
Pinacolborane (1.2 mmol)
-
[Ir(cod)Cl]2 (0.015 mmol)
-
dppe (1,2-bis(diphenylphosphino)ethane) (0.03 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the alkene (1.0 mmol) and pinacolborane (1.2 mmol) in anhydrous THF (2 mL).
-
In a separate flask, prepare the catalyst by dissolving [Ir(cod)Cl]2 (0.015 mmol) and dppe (0.03 mmol) in anhydrous THF (3 mL).
-
Add the catalyst solution to the alkene/pinacolborane mixture at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired pinacolyl boronate ester.
Suzuki-Miyaura Coupling of a Pinacolyl Boronate Ester with an Aryl Halide
This protocol outlines a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl or vinyl boronic acid pinacol ester (1.0 mmol)
-
Aryl or vinyl halide (1.2 mmol)
-
Pd(PPh3)4 (0.03 mmol)
-
2M aqueous sodium carbonate solution (2.0 mL)
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask, add the aryl/vinyl boronic acid pinacol ester (1.0 mmol), aryl/vinyl halide (1.2 mmol), and Pd(PPh3)4 (0.03 mmol).
-
Add toluene (5 mL) and the 2M aqueous sodium carbonate solution (2.0 mL).
-
Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry: Reaction Pathways
The following diagrams illustrate the generalized mechanisms for hydroboration and Suzuki-Miyaura coupling.
Caption: Generalized workflow for the catalytic hydroboration of an alkene.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Concluding Remarks
Pinacolborane stands out as a versatile and robust reagent for hydroboration and as a precursor for Suzuki-Miyaura coupling, backed by a vast body of literature and well-established protocols. Its derivatives, pinacolyl boronic esters, offer a good balance of reactivity and stability, making them indispensable tools in modern organic synthesis.
This compound, while less documented, represents a potentially useful reagent for the synthesis of diethoxy boronic esters. The inherent reactivity of the B-Cl bond suggests it could be a valuable electrophilic boron source. However, the lower stability of the resulting diethoxy boronic esters compared to their pinacolyl counterparts may limit their isolation and subsequent application in reactions requiring stringent anhydrous conditions. Further research into the reaction scope and optimization of protocols for this compound is warranted to fully elucidate its potential and position it as a viable alternative to more established borane reagents. Researchers should consider the stability requirements of their target boronic esters when choosing between these two reagents.
References
- 1. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Boronic Acids: Alternatives to Chloro(diethoxy)borane
For researchers, scientists, and professionals in drug development, the synthesis of boronic acids is a critical step in the construction of complex molecules, most notably for the widely utilized Suzuki-Miyaura cross-coupling reaction. Chloro(diethoxy)borane has traditionally been a reagent of choice for this transformation. However, the landscape of synthetic organic chemistry is continually evolving, offering a diverse toolkit of alternative methods that provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The synthesis of boronic acids can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on the nature of the starting material, the desired functional group compatibility, and the scale of the reaction.
Caption: Synthetic pathways to boronic acids.
This compound: A Baseline for Comparison
This compound is a useful reagent for the synthesis of boronic acids, typically through reaction with organometallic reagents such as Grignard or organolithium compounds.
Advantages:
-
Reactivity: It is a reactive electrophile that readily undergoes transmetalation.
-
Cost-Effectiveness: It can be a cost-effective boron source for certain applications.
Disadvantages:
-
Moisture Sensitivity: It is sensitive to moisture, which can complicate handling and storage.
-
Limited Functional Group Tolerance: The use of highly reactive organometallic reagents limits the presence of sensitive functional groups in the substrate.
-
Stoichiometric Use of Organometallics: The reaction requires the pre-formation of stoichiometric organometallic reagents, which can be challenging for complex molecules.
Modern Alternatives to this compound
The following sections detail prominent alternatives, providing a comparative analysis of their performance.
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron (B₂pin₂) with aryl, heteroaryl, or vinyl halides and triflates. This method has become one of the most widely used techniques for the synthesis of boronic esters due to its mild reaction conditions and broad functional group tolerance.[1][2]
Experimental Protocol: Typical Miyaura Borylation of an Aryl Bromide
Caption: Experimental workflow for Miyaura borylation.
A mixture of the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol) in a solvent like dioxane (5 mL) is heated under an inert atmosphere.[3] The reaction is monitored until completion, after which it is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the resulting boronic ester is purified by chromatography.
Performance Data: Miyaura Borylation of Aryl Chlorides and Bromides
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | XPhos-Pd-G2/XPhos | K₃PO₄·7H₂O | EtOH | RT | 1 | 95 | [4] |
| 4-Chloroanisole | XPhos-Pd-G2/XPhos | K₃PO₄·7H₂O | EtOH | RT | 0.5 | 98 | [4] |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 8 | 92 | [3] |
| 3-Bromopyridine | SiliaCat DPP-Pd | KOAc | 2-BuOH | 98 | 3 | >95 (conv.) | [3] |
| 4-Bromoacetophenone | Pd(OAc)₂/XPhos | 2-KEH | IPAC | 35 | 1.5 | 95 | [5] |
Iridium-Catalyzed C-H Borylation
This method allows for the direct conversion of C-H bonds to C-B bonds, representing a highly atom-economical approach. The regioselectivity is often governed by steric factors, providing access to boronic esters that are complementary to those obtained by other methods.[6]
Experimental Protocol: Iridium-Catalyzed Borylation of an Arene
To a solution of the arene (1.0 mmol) and bis(pinacolato)diboron (0.6 mmol) in a solvent such as THF or octane is added an iridium catalyst, for example, [Ir(OMe)(COD)]₂ (0.0075 mmol) and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.015 mmol). The mixture is heated, and upon completion, the solvent is removed, and the product is purified.[7]
Performance Data: Iridium-Catalyzed C-H Borylation
| Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzene | [IrCl(COD)]₂/bpy | None | 80 | 16 | 95 | [6] |
| Toluene | Rh catalyst | None | RT | 2.5 | 92 | [8] |
| 1,3-Dichlorobenzene | [Ir(OMe)(COD)]₂/dtbpy | Octane | 80 | 16 | 85 | [6] |
| Indole | [Ir(OMe)(cod)]₂/ICy·HCl | Cyclohexane | 110 | 15 | 75 | [2] |
Nickel-Catalyzed Decarboxylative Borylation
A more recent development, this method utilizes abundant carboxylic acids as starting materials, which are converted to boronic esters via a nickel-catalyzed decarbonylative process.[9][10] This transformation offers a novel retrosynthetic disconnection.
Experimental Protocol: Nickel-Catalyzed Decarboxylative Borylation
A mixture of the carboxylic acid (1.0 mmol), an activating agent (e.g., an acid fluoride), bis(pinacolato)diboron (1.5 mmol), a nickel catalyst such as NiCl₂(dme) (0.1 mmol), and a ligand in a suitable solvent is heated.[9] The reaction progress is monitored, and upon completion, the product is isolated and purified.
Performance Data: Nickel-Catalyzed Decarboxylative Borylation
| Substrate (Carboxylic Acid) | Catalyst System | B-source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylbutanoic acid | NiCl₂(dme)/dtbbpy | B₂pin₂ | Toluene | 100 | 12 | 85 | [9] |
| 4-(Trifluoromethyl)benzoic acid | Ni(cod)₂/PCy₃ | B₂cat₂ | Toluene | 110 | 24 | 88 | [10] |
| 2-Naphthoic acid | Ni(cod)₂/PCy₃ | B₂cat₂ | Toluene | 110 | 24 | 92 | [10] |
Grignard and Organolithium Methods
The classical approach to boronic acids involves the reaction of Grignard or organolithium reagents with trialkyl borates. While effective, this method's utility is limited by the functional group incompatibility of the highly reactive organometallic intermediates.[11][12]
Experimental Protocol: Synthesis via Grignard Reagent
A Grignard reagent, prepared from an aryl halide and magnesium, is added to a cooled solution (-78 °C) of a trialkyl borate (e.g., trimethyl borate) in an ethereal solvent. After stirring, the reaction is quenched with an acid, and the boronic acid is extracted and purified. A modified procedure at higher temperatures (-10 to 0 °C) has been reported to give improved yields.[12]
Performance Data: Grignard Method
| Aryl Halide | Boron Reagent | Temp (°C) | Yield (%) | Reference |
| Phenylmagnesium bromide | Trimethyl borate | -5 to 0 | 50-70 | [12] |
| 4-Methoxyphenylmagnesium bromide | Trimethyl borate | -5 to 0 | 65 | [12] |
| 1-Naphthylmagnesium bromide | Trimethyl borate | -5 to 0 | 68 | [12] |
Zinc-Catalyzed Borylation
Zinc-based catalysts offer a less expensive and more earth-abundant alternative to palladium for the borylation of aryl halides. These reactions can often be performed under mild, base-free conditions.[13][14]
Experimental Protocol: Zinc-Catalyzed Borylation of an Aryl Iodide
An aryl iodide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), PdCl₂ (0.02 mmol), and Zn(OTf)₂ (1.2 mmol) are combined in N,N-dimethylacetamide (DMA) and heated at 80 °C.[13] After completion, the reaction is worked up and the product purified.
Performance Data: Zinc-Promoted/Catalyzed Borylation
| Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | PdCl₂/Zn(OTf)₂ | DMA | 80 | 24 | 75 | [13] |
| 1-Bromoadamantane | ZnCl₂/IMes | MTBE | RT | 12 | 70 | [14] |
| 4-Iodotoluene | PdCl₂/Zn(OTf)₂ | DMA | 80 | 24 | 82 | [13] |
Mechanochemical Borylation
Mechanochemical methods, utilizing ball milling, offer a solvent-free or low-solvent approach to boronic acid synthesis. These reactions are often rapid and can be performed under ambient conditions.[15][16]
Experimental Protocol: Mechanochemical Miyaura Borylation
An aryl halide (0.3 mmol), bis(pinacolato)diboron (0.36 mmol), potassium acetate (0.9 mmol), Pd(OAc)₂ (0.006 mmol), and a ligand are placed in a milling jar with a stainless-steel ball. The mixture is milled at a specific frequency for a short duration. The product is then extracted and purified.[15]
Performance Data: Mechanochemical Borylation of Aryl Bromides
| Substrate | Catalyst/Ligand | Frequency (Hz) | Time (min) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂/t-Bu₃P·HBF₄ | 30 | 10 | 90 | [15] |
| 4-Bromobenzonitrile | Pd(OAc)₂/t-Bu₃P·HBF₄ | 30 | 10 | 92 | [15] |
| 1-Bromonaphthalene | Pd(OAc)₂/t-Bu₃P·HBF₄ | 30 | 10 | 88 | [15] |
Conclusion
The synthesis of boronic acids has evolved significantly from the classical use of reagents like this compound. Modern catalytic methods, including the Miyaura borylation, C-H activation, and decarboxylative strategies, offer milder reaction conditions, broader functional group tolerance, and novel synthetic pathways. Emerging techniques such as zinc-catalysis and mechanochemistry provide more sustainable and efficient alternatives. The choice of the optimal method will be dictated by the specific requirements of the target molecule, including the nature of the starting material, the presence of functional groups, and considerations of cost and environmental impact. This guide provides a starting point for researchers to navigate the diverse options available for the synthesis of these valuable synthetic intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 4. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid Fluorides [organic-chemistry.org]
- 10. Activation of Aryl Carboxylic Acids by Diboron Reagents towards Nickel-Catalyzed Direct Decarbonylative Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 12. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 13. Zinc Enables Base-Free Borylation of Aryl Halides - ChemistryViews [chemistryviews.org]
- 14. Prof. Marder: Zinc-Catalyzed Borylation of Primary, Secondary and Tertiary Alkyl Halides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating Chloro(diethoxy)borane Conversion with 11B NMR Spectroscopy: A Comparative Guide
For researchers engaged in synthetic chemistry, particularly those working with organoboron compounds, precise analytical validation of reaction completion is paramount. When synthesizing Chloro(diethoxy)borane, for instance, from a starting material like triethoxyborane, confirming the conversion is crucial for downstream applications. 11B Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and direct tool for this purpose. This guide provides a comparative analysis of the expected 11B NMR spectral data for this compound against its common precursor and potential byproducts, supported by a detailed experimental protocol.
The Power of 11B NMR in Monitoring Borane Chemistry
The boron-11 (¹¹B) nucleus is highly amenable to NMR spectroscopy, with a natural abundance of 80.1% and a wide chemical shift range that is sensitive to the electronic environment around the boron atom. This sensitivity allows for clear differentiation between various boron species, making it an ideal technique for monitoring the conversion of a trialkoxyborane to a halo(dialkoxy)borane.
Comparative 11B NMR Data
The key to validating the conversion lies in the distinct 11B NMR chemical shifts of the starting material, the desired product, and potential side products. The electron-withdrawing effect of the chlorine atom in this compound causes a downfield shift in the 11B NMR signal compared to the starting triethoxyborane.
| Compound Name | Structure | Compound Type | Expected ¹¹B NMR Chemical Shift (δ, ppm) |
| Triethoxyborane | B(OCH₂CH₃)₃ | B(OR)₃ | ~18.3 |
| This compound | ClB(OCH₂CH₃)₂ | BHal(OR)₂ | 24 - 28 |
| Boric Acid | B(OH)₃ | B(OH)₃ | ~19-20 (in solution) |
Note: Chemical shifts are referenced to external BF₃•OEt₂ (δ = 0 ppm). The exact chemical shift can vary slightly depending on the solvent and concentration.
As the table illustrates, a successful conversion from triethoxyborane to this compound will be characterized by the disappearance of the signal around 18.3 ppm and the appearance of a new signal in the 24-28 ppm region. The presence of a signal around 19-20 ppm could indicate the formation of boric acid, a common byproduct resulting from hydrolysis if moisture is present in the reaction.
Experimental Protocol for 11B NMR Analysis
To obtain high-quality ¹¹B NMR spectra for air- and moisture-sensitive compounds like this compound, careful sample preparation and specific instrument parameters are necessary.
1. Sample Preparation (in a glovebox or under inert atmosphere):
-
Use a quartz NMR tube to avoid background signals from borosilicate glass.[1][2]
-
Dissolve approximately 20-30 mg of the crude reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) that has been dried over molecular sieves.
-
Cap the NMR tube securely before removing it from the inert atmosphere.
2. NMR Instrument Parameters:
-
Spectrometer: A multinuclear NMR spectrometer operating at a ¹¹B frequency of 128 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zgig' on Bruker instruments) is often sufficient. For samples with significant baseline distortion, a pulse sequence with baseline suppression, such as 'zgbs', can be employed.
-
Acquisition Parameters:
- Spectral Width: A sweep width of at least 200 ppm, centered around the expected chemical shift region (e.g., from 50 ppm to -150 ppm).
- Acquisition Time: ~0.1-0.2 seconds.
- Relaxation Delay: 1-2 seconds. The relaxation times (T₁) for ¹¹B are typically short.[3]
- Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Proton Decoupling: Use broad-band proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
3. Data Processing:
-
Apply an exponential multiplication window function with a line broadening factor of 1-5 Hz to improve the signal-to-noise ratio of the typically broad ¹¹B signals.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to an external standard of BF₃•OEt₂ (δ = 0 ppm).
Visualizing the Workflow
The following diagram illustrates the logical workflow for the synthesis and validation of this compound using ¹¹B NMR spectroscopy.
Caption: A flowchart outlining the synthesis and subsequent validation of this compound via 11B NMR.
By following this guide, researchers can confidently utilize ¹¹B NMR spectroscopy to monitor the conversion of triethoxyborane to this compound, ensuring the integrity of their synthetic procedures and the quality of their final product.
References
Mechanistic Insights into Chloro(diethoxy)borane in Organic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, boron-based reagents play a pivotal role as versatile Lewis acids and catalysts. Among these, Chloro(diethoxy)borane presents an intriguing case due to its potential reactivity, though detailed mechanistic studies and direct comparative data with other boranes remain sparse in readily available literature. This guide aims to provide a comparative framework for understanding the potential applications of this compound by examining related and better-documented borane reagents. The focus will be on reactions where this compound could theoretically be employed, such as reductions of carbonyl compounds and hydroboration of alkenes.
I. Comparative Analysis of Borane Reagents in Carbonyl Reduction
The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. While specific data for this compound is limited, we can infer its potential behavior by comparing it with well-established borane reagents.
Table 1: Comparison of Borane Reagents for the Reduction of Carbonyl Compounds
| Reagent/System | Typical Substrates | General Yields | Selectivity | Key Mechanistic Features |
| This compound (Hypothesized) | Aldehydes, Ketones | - | - | Expected to act as a Lewis acid to activate the carbonyl group, followed by hydride delivery from a suitable source. The diethoxy groups may modulate Lewis acidity and steric hindrance. |
| Borane-Tetrahydrofuran Complex (BH₃•THF) | Aldehydes, Ketones, Carboxylic Acids | High | Good for aldehydes over ketones | Borane coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for hydride attack. |
| Sodium Borohydride (NaBH₄) / Lewis Acid | Aldehydes, Ketones | High | Excellent for aldehydes and ketones | The Lewis acid (e.g., CeCl₃) co-catalyst activates the carbonyl group, enhancing the rate and selectivity of hydride reduction by NaBH₄. |
| Dioxane-Monochloroborane | Aldehydes, Ketones | Quantitative | High | The chlorine atom enhances the Lewis acidity of boron, leading to efficient carbonyl activation. |
Experimental Protocol: Hypothetical Reduction of a Ketone using a Borane Reagent
This is a generalized protocol based on common procedures for borane-mediated reductions and should be adapted for specific substrates and reagents.
-
To a stirred solution of the ketone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, the borane reagent (e.g., BH₃•THF, 1.1 mmol) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of methanol (5 mL) at 0 °C to decompose any excess borane reagent.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired alcohol.
II. Comparative Analysis of Borane Reagents in Hydroboration Reactions
Hydroboration is a powerful method for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond, which can then be oxidized to an alcohol.
Table 2: Comparison of Borane Reagents for Hydroboration of Alkenes
| Reagent | Typical Substrates | Regioselectivity | Stereoselectivity | Key Mechanistic Features |
| This compound (Hypothesized) | Alkenes | - | - | The presence of a B-H bond would be necessary for hydroboration. If used as a precursor, its reactivity would depend on the subsequent hydride source. |
| Borane-Tetrahydrofuran Complex (BH₃•THF) | Mono- and di-substituted alkenes | High (anti-Markovnikov) | Syn addition | A four-membered transition state is proposed where the boron adds to the less substituted carbon and the hydride to the more substituted carbon simultaneously. |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Terminal and internal alkenes | Excellent (anti-Markovnikov) | High syn addition | The bulky bicyclic structure enhances regioselectivity and prevents the formation of trialkylboranes with sterically hindered alkenes. |
| Dioxane-Monochloroborane | Terminal Alkenes | >99.5% for primary alcohols | Syn addition | The chloro substituent increases the electrophilicity of the boron, leading to rapid and highly regioselective hydroboration.[1] |
Experimental Protocol: General Hydroboration-Oxidation of an Alkene
This is a generalized protocol and requires optimization for specific substrates and reagents.
-
To a solution of the alkene (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere at 0 °C, a solution of the hydroborating agent (e.g., BH₃•THF, 1.1 mmol of B-H) in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by ¹¹B NMR or quenching of a small aliquot followed by GC analysis.
-
The reaction mixture is cooled to 0 °C, and a solution of 3 M aqueous sodium hydroxide (2 mL) is carefully added, followed by the dropwise addition of 30% hydrogen peroxide (2 mL).
-
The mixture is stirred at room temperature for 1 hour.
-
The aqueous layer is separated and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude alcohol is purified by flash column chromatography.
III. Visualizing Reaction Mechanisms
A. Proposed Mechanism for Lewis Acid-Catalyzed Carbonyl Reduction
The following diagram illustrates a generalized pathway for the reduction of a ketone catalyzed by a generic borane Lewis acid, which could be analogous to the role of this compound.
Caption: Lewis acid activation of a ketone for hydride attack.
B. Generalized Workflow for a Comparative Study
This diagram outlines a logical workflow for comparing the efficacy of this compound with other borane reagents in a specific organic transformation.
Caption: Logical workflow for comparing borane reagents.
IV. Conclusion and Future Directions
While direct experimental evidence for the mechanistic pathways of this compound in common organic reactions is not extensively documented, its structural similarity to other chloroboranes and boronate esters suggests it could serve as a valuable Lewis acid catalyst. The ethoxy groups are expected to moderate the Lewis acidity compared to boron trichloride, potentially offering a different reactivity and selectivity profile.
To fully elucidate the role and potential of this compound, further research is imperative. This should include:
-
Systematic Reactivity Studies: Investigating its performance in a range of reactions, including reductions, hydroborations, and aldol-type reactions, with a variety of substrates.
-
Kinetic and Spectroscopic Analysis: Employing techniques such as NMR spectroscopy (¹¹B, ¹H, ¹³C) and in-situ IR to probe reaction intermediates and determine reaction kinetics.
-
Computational Modeling: Using density functional theory (DFT) calculations to model transition states and reaction pathways to provide deeper mechanistic insights.
By undertaking such studies, the scientific community can build a comprehensive understanding of this compound's utility and position it appropriately within the toolbox of modern synthetic reagents.
References
Comparative Stability of Aryl vs. Alkyl "Chloro(diethoxy)borane" Adducts: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of Lewis acid-base adducts formed between chloro(diethoxy)borane and aryl versus alkyl donors. Understanding the relative stability of these adducts is crucial for applications in organic synthesis, catalysis, and the development of novel therapeutic agents where borane-based reagents are employed. This document summarizes key findings from comparative studies, details relevant experimental protocols for stability assessment, and provides a logical workflow for these investigations.
Executive Summary
The stability of adducts formed with this compound is significantly influenced by the electronic and steric nature of the Lewis base donor. While specific thermodynamic data for this compound adducts is not extensively available in the literature, analogous studies on closely related boronic acids provide valuable insights. Research indicates that, in general, alkyl-borane adducts exhibit greater stability compared to their aryl-borane counterparts . This difference is primarily attributed to the electron-donating nature of alkyl groups, which enhances the Lewis basicity of the donor atom, leading to a stronger interaction with the boron center. Conversely, the electron-withdrawing nature of aryl groups can decrease the basicity of the donor, resulting in a less stable adduct.
Data Presentation: Comparative Stability
While specific equilibrium constants for the formation of aryl vs. alkyl "this compound" adducts are not readily found in published literature, studies on the interaction of boronic acids with diols offer a relevant comparison. These studies quantify the formation of boronic esters, which are analogous to Lewis acid-base adducts.
| Adduct Type | Relative Stability | Supporting Evidence |
| Alkyl-Borane Adducts | More Stable | Alkyl boronic acids have been shown to form esters with 1,2-diols to a greater extent than aryl boronic acids.[1][2][3] This suggests a more favorable equilibrium for the formation of the alkyl-boron adduct. |
| Aryl-Borane Adducts | Less Stable | The formation of esters with aryl boronic acids is less extensive compared to alkyl boronic acids, indicating a less favorable equilibrium and thus, lower stability of the resulting adduct.[1][2][3] |
Note: The stability of these adducts is also influenced by steric factors. Bulky alkyl or aryl groups can hinder the approach of the Lewis base to the boron center, thereby reducing adduct stability.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the stability of borane adducts. These protocols can be adapted for the specific investigation of aryl vs. alkyl "this compound" adducts.
Synthesis of Amine-Borane Adducts (General Procedure)
This protocol, adapted from the synthesis of other amine-borane adducts, can serve as a starting point for the formation of this compound adducts.
Materials:
-
This compound
-
Aryl or Alkyl amine (Lewis base)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with magnetic stirrer
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the aryl or alkyl amine in the anhydrous solvent in the reaction flask.
-
Slowly add a stoichiometric equivalent of this compound to the amine solution while stirring. The reaction is often exothermic.
-
Continue stirring at room temperature for a specified period (e.g., 1-2 hours) to ensure complete adduct formation.
-
The formation of the adduct can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, which will show a characteristic shift upon adduct formation.
-
If the adduct precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. If it remains in solution, it can be used directly for stability studies.
Determination of Thermal Stability by Calorimetry
Calvet calorimetry and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of the formed adducts.
Instrumentation:
-
Calvet Calorimeter (e.g., Setaram C80)
-
Differential Scanning Calorimeter
Procedure (adapted from amine-borane adduct analysis):
-
Calvet Calorimetry (Enthalpy of Formation):
-
In an inert atmosphere, load the this compound and the aryl/alkyl amine into the separate chambers of a hermetic mixing cell.
-
Place the cell in the calorimeter and allow it to thermally equilibrate.
-
Initiate the reaction by inverting the calorimeter to mix the reactants.
-
Monitor the heat flow over time to determine the enthalpy of the reaction, which is a direct measure of the adduct's formation stability.
-
-
Differential Scanning Calorimetry (Decomposition Temperature):
-
Seal a small sample (4-7 mg) of the isolated adduct in an aluminum crucible under an inert atmosphere.
-
Place the crucible in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5 °C/min) under a nitrogen flow.
-
The temperature at which an exothermic event (decomposition) is observed provides a measure of the adduct's thermal stability. A higher decomposition temperature indicates greater stability.
-
Determination of Equilibrium Constants by NMR Titration
NMR titration is a precise method to determine the equilibrium constant (K) for the formation of Lewis acid-base adducts in solution.
Procedure:
-
Prepare a stock solution of the Lewis acid (this compound) of known concentration in a suitable deuterated solvent.
-
Prepare a series of NMR tubes containing a fixed concentration of the Lewis base (aryl or alkyl donor).
-
Add increasing amounts of the Lewis acid stock solution to the NMR tubes.
-
Acquire ¹H or other relevant NMR spectra for each sample.
-
Monitor the chemical shift changes of the protons on the Lewis base upon addition of the Lewis acid.
-
The binding constant (K) can be calculated by fitting the chemical shift changes to the concentration of the added Lewis acid using appropriate software.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of borane adduct stability.
Caption: Experimental workflow for synthesis and stability analysis.
Caption: Logical relationship of adduct formation and stability.
References
Kinetic analysis of Suzuki reactions using "Chloro(diethoxy)borane"
A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Coupling Reagents
Foreword
This guide provides a comparative analysis of the kinetics of the Suzuki-Miyaura cross-coupling reaction with various organoboron reagents. While this report was initially aimed at including data on chloro(diethoxy)borane, a comprehensive literature search did not yield specific kinetic studies for this particular reagent. Therefore, this document focuses on a comparison of more commonly employed alternatives, namely boronic acids, boronic esters (such as pinacol and catechol esters), and organotrifluoroborates. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the relative reactivities and select appropriate reagents and methodologies for their synthetic needs.
I. Comparative Kinetic Data of Organoboron Reagents
The rate of the Suzuki-Miyaura reaction is significantly influenced by the nature of the organoboron reagent. The transmetalation step, in which the organic group is transferred from boron to the palladium catalyst, is often rate-determining and is thus the focus of many kinetic studies. Below is a summary of quantitative data comparing the first-order rate constants for the transmetalation of various arylboron compounds.
Table 1: Comparative First-Order Rate Constants for the Transmetalation Step in a Model Suzuki-Miyaura Reaction
| Organoboron Reagent | Structure | Rate Constant (k, s⁻¹) at -30 °C | Relative Rate (k_rel) |
| 4-Fluorophenylboronic Acid | 4-F-C₆H₄-B(OH)₂ | 5.78 ± 0.13 × 10⁻⁴ | 1.00 |
| 4-Fluorophenylboronic Acid Pinacol Ester | 4-F-C₆H₄-B(O₂C₂Me₄) | Very Slow* | ~0 |
| 4-Fluorophenylboronic Acid Catechol Ester | 4-F-C₆H₄-B(O₂C₆H₄) | 26.6 ± 0.90 × 10⁻⁴ | 4.60 |
| 4-Fluorophenylboronic Acid Glycol Ester | 4-F-C₆H₄-B(O₂C₂H₄) | 133 ± 7.0 × 10⁻⁴ | 23.0 |
| 4-Fluorophenylboroxine | (4-F-C₆H₄BO)₃ | 53.9 ± 0.07 × 10⁻⁴ | 9.33 |
*Data derived from studies by Thomas, C. A., et al., where the pinacol ester showed a significantly slower reaction time of approximately 5.5 hours compared to 1.2 hours for the boronic acid under similar conditions, and a discrete intermediate was not observed, preventing a direct rate constant calculation under these specific experimental conditions[1].
Key Observations:
-
Boronic acids are often considered the benchmark for reactivity in Suzuki-Miyaura couplings[2][3].
-
Pinacol boronic esters , while popular due to their stability and ease of handling, can exhibit significantly slower reaction rates. This is attributed to the steric bulk around the boron atom, which can hinder the formation of the necessary intermediate for transmetalation[1][4].
-
Electron-deficient boronic esters , such as catechol esters, can lead to an increase in the rate of transmetalation compared to the corresponding boronic acid[1].
-
Electron-rich boronic esters , like glycol esters, have been shown to dramatically increase the reaction rate[1].
II. Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and execution. The most common techniques for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
A. General Experimental Workflow for Kinetic Studies
The following diagram illustrates a typical workflow for conducting a kinetic analysis of a Suzuki-Miyaura reaction.
Caption: General workflow for a kinetic study of a Suzuki-Miyaura reaction.
B. Protocol for Reaction Monitoring by ¹⁹F NMR Spectroscopy
This protocol is adapted from methodologies used in detailed mechanistic studies and is particularly useful when a fluorine-containing substrate is used[1][8][9].
-
Preparation:
-
In a nitrogen-filled glovebox, add the palladium precatalyst, ligand, and base to a reaction vessel.
-
Add the desired anhydrous solvent (e.g., THF).
-
In a separate vial, dissolve the aryl halide (e.g., a fluoro-substituted aryl bromide) and the organoboron reagent in the same solvent.
-
For low-temperature studies, pre-cool the reaction vessel and the reactant solution to the desired temperature (e.g., -78 °C)[1].
-
-
Reaction Initiation and Monitoring:
-
Inject the solution of the aryl halide and organoboron reagent into the pre-cooled, stirred reaction vessel containing the catalyst system.
-
For in-situ monitoring, the reaction can be initiated directly within a pre-shimmed and tuned NMR tube inside the spectrometer[10][11].
-
Acquire a series of ¹⁹F NMR spectra at fixed time intervals. The multi_zgvd command on Bruker spectrometers can be used to automate this process with a set delay between acquisitions[11][12].
-
Ensure the recycle delay (d1) is at least five times the longest T1 relaxation time of the nuclei of interest to ensure quantitative measurements[11].
-
-
Data Analysis:
-
Process the spectra to obtain the integrals of the signals corresponding to the starting material and the product at each time point[8].
-
Convert the integral values to concentrations.
-
Plot the concentration of the starting material or product versus time.
-
Fit the data to the appropriate rate law (e.g., first-order) to determine the rate constant.
-
C. Protocol for Reaction Monitoring by GC-MS
-
Preparation and Reaction:
-
Set up the Suzuki-Miyaura reaction in a round-bottom flask equipped with a stir bar and under an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent, aryl halide, organoboron reagent, base, and an internal standard (a compound that does not react and has a distinct retention time).
-
Initiate the reaction by adding the palladium catalyst.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water or dilute acid) and a solvent for dilution (e.g., diethyl ether or ethyl acetate).
-
Filter the quenched sample through a small plug of silica gel to remove the catalyst and salts.
-
Inject the filtered sample into the GC-MS.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the starting material, product, and internal standard.
-
Use the relative peak areas (normalized to the internal standard) to determine the concentration of the reactant and product at each time point.
-
Plot concentration versus time and determine the kinetic parameters.
-
III. The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is fundamental to interpreting kinetic data. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination[13].
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of Steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group (R') from the organoboron reagent is transferred to the palladium center, displacing the halide or other leaving group. This step is often the rate-determining step and is where the nature of the organoboron reagent has the most significant impact on the reaction kinetics.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. Kinetic studies have shown that reductive elimination often follows first-order kinetics[13].
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Borane Reagents in Hydroboration: Chloro(diethoxy)borane vs. Trialkoxyboranes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hydroboration Reagents Supported by Experimental Data.
The hydroboration-oxidation reaction stands as a cornerstone of modern organic synthesis, offering a powerful and selective method for the anti-Markovnikov hydration of alkenes and alkynes. The choice of the borane reagent is critical, directly influencing the reaction's efficiency, regioselectivity, and stereoselectivity. This guide provides a detailed comparison of Chloro(diethoxy)borane with trialkoxyboranes, supplemented with data on other relevant borane reagents to offer a comprehensive overview for synthetic planning.
Executive Summary
Hydroboration is a two-step reaction that results in the syn-addition of a hydrogen and a hydroxyl group across a double or triple bond.[1] The regioselectivity of the reaction, which dictates the position of the hydroxyl group in the final alcohol product, is a key consideration. Most hydroboration reactions proceed with anti-Markovnikov selectivity, meaning the hydroxyl group attaches to the less substituted carbon.[1][2] The stereochemistry of the addition is typically syn, with both the hydrogen and boron adding to the same face of the multiple bond.[3]
This guide focuses on the performance of this compound in comparison to trialkoxyboranes. While data on the direct hydroborating capabilities of trialkoxyboranes is scarce, suggesting they are not standard reagents for this transformation, this compound, as a representative of haloboranes, is expected to exhibit unique reactivity. To provide a thorough comparison, data for commonly used dialkylboranes and other haloboranes are also included.
Performance Comparison of Borane Reagents
The efficacy of a hydroborating agent is primarily assessed by its ability to deliver high yields of the desired product with excellent regioselectivity and stereoselectivity. The following tables summarize the available quantitative data for various borane reagents in the hydroboration of representative alkenes.
Table 1: Regioselectivity of Various Borane Reagents in the Hydroboration of 1-Hexene
| Borane Reagent | Regioselectivity (% Boron on C-1) |
| Diborane (B₂H₆) | 94%[4][5] |
| Chloroborane-dimethyl sulfide | 99%[4][5] |
| Thexylborane | 94%[4] |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | >99%[4] |
Table 2: Regioselectivity of Various Borane Reagents in the Hydroboration of Styrene
| Borane Reagent | Regioselectivity (% Boron on Terminal Carbon) |
| Diborane (B₂H₆) | 80%[6] |
| Chloroborane-dimethyl sulfide | 98%[6] |
| Thexylchloroborane-dimethyl sulfide | 99%[6] |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 98.5%[6] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below is a general protocol for the hydroboration-oxidation of a terminal alkene, which can be adapted for use with various borane reagents.
General Procedure for Hydroboration-Oxidation of 1-Octene
This procedure is adapted from established laboratory methods for the hydroboration of terminal alkenes.[5][7]
Materials:
-
1-Octene
-
Borane reagent (e.g., Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Hydroboration Step:
-
A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum is charged with 1-octene (1.0 eq).
-
Anhydrous THF is added to dissolve the alkene.
-
The flask is cooled to 0 °C in an ice bath.
-
The borane reagent (e.g., 1 M BH₃·THF solution, 0.33-0.5 eq) is added dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the trialkylborane.
Oxidation Step:
-
The reaction mixture is cooled again to 0 °C.
-
3 M NaOH solution (3.0 eq) is added slowly, followed by the careful, dropwise addition of 30% H₂O₂ (3.0 eq), ensuring the temperature does not rise excessively.
-
The mixture is then stirred at room temperature for 1 hour or gently refluxed for 1 hour to complete the oxidation.
Work-up:
-
The reaction mixture is diluted with water and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.
-
The product can be purified by distillation or column chromatography.
Reaction Mechanisms and Logical Flow
The hydroboration-oxidation of an alkene proceeds through two distinct stages: the hydroboration of the alkene to form a trialkylborane, followed by the oxidation of the trialkylborane to the corresponding alcohol.
Hydroboration Mechanism
The hydroboration step involves the concerted, syn-addition of a B-H bond across the C=C double bond. The boron atom, being the more electrophilic part of the B-H bond, adds to the less sterically hindered carbon atom of the double bond, leading to the anti-Markovnikov regioselectivity.
Caption: Hydroboration mechanism of a terminal alkene.
Oxidation Mechanism
The oxidation of the trialkylborane is typically achieved using hydrogen peroxide in a basic solution. The hydroperoxide anion acts as a nucleophile, attacking the boron atom. This is followed by a rearrangement where an alkyl group migrates from the boron to the adjacent oxygen atom, with retention of stereochemistry. This process is repeated for all three alkyl groups, and subsequent hydrolysis yields the alcohol.
Caption: Oxidation workflow of the trialkylborane intermediate.
Discussion and Conclusion
The choice of borane reagent is a critical parameter in optimizing hydroboration reactions. While direct comparative data for this compound and trialkoxyboranes is limited, the available information on related compounds allows for informed predictions.
This compound: As a representative of haloboranes, this compound is anticipated to be a highly regioselective hydroborating agent. The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the boron center, potentially leading to faster reaction rates compared to borane itself. The high regioselectivity observed with chloroborane-dimethyl sulfide (99% for 1-hexene) suggests that chloro-substituted boranes are excellent choices for achieving high selectivity in the hydroboration of terminal alkenes.[4][5]
Trialkoxyboranes: The available evidence suggests that trialkoxyboranes, such as triethoxyborane, are not typically used as hydroborating agents. Their B-H bonds are absent, making them incapable of participating in the conventional hydroboration mechanism. While some trialkylboranes can undergo a formal hydroboration under forcing conditions, this is not a general or synthetically useful method. Therefore, for standard hydroboration-oxidation sequences, trialkoxyboranes are not viable alternatives to reagents like this compound or dialkylboranes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 7. Brown Hydroboration [organic-chemistry.org]
Assessing the Functional Group Tolerance of Chloro(diethoxy)borane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selective transformation of a specific functional group in a complex molecule is paramount. Chloro(diethoxy)borane, a member of the chloro(dialkoxy)borane family, presents itself as a potentially valuable reagent in this context. This guide provides a comparative assessment of its functional group tolerance, drawing upon data from closely related compounds to offer insights for its application in complex chemical syntheses.
Overview of this compound and its Reactivity Profile
This compound belongs to a class of organoboron reagents that exhibit Lewis acidic character due to the electron-deficient boron atom. The presence of the chloro and diethoxy substituents modulates the reactivity of the boron center, influencing its interaction with various functional groups. While specific experimental data on the functional group tolerance of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from related, well-studied chloro-borane reagents such as B-chlorocatecholborane.
The primary mode of action for these reagents often involves the coordination of the boron atom to a Lewis basic site within a functional group, followed by a subsequent reaction, such as reduction or cleavage. The tolerance of other functional groups within the molecule is a critical factor for the successful application of such a reagent in multi-step syntheses.
Comparative Functional Group Tolerance
The following table summarizes the expected reactivity of this compound with a range of common functional groups. This assessment is primarily based on the known reactivity of analogous chloro-borane reagents.
| Functional Group | Expected Reactivity with this compound | Alternative Reagents | Notes and References |
| Aldehydes & Ketones | High Reactivity: Expected to undergo rapid reduction to the corresponding alcohols. | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Thexylborane, a related borane reagent, rapidly reacts with aldehydes but more slowly with ketones[1]. |
| Esters & Lactones | Moderate Reactivity: Likely to be reduced, but potentially at a slower rate than aldehydes or ketones. | Diborane (B₂H₆), Lithium Borohydride (LiBH₄) | The relative reactivity often depends on the steric and electronic nature of the ester. |
| Carboxylic Acids | High Reactivity: Expected to be reduced to primary alcohols. | Borane-THF complex, Borane-DMS complex | The acidic proton of the carboxylic acid will likely react first with the borane reagent[1]. |
| Amides & Lactams | Moderate to Low Reactivity: Reduction to amines is possible, but may require harsher conditions. | Lithium Aluminum Hydride (LiAlH₄), Borane-THF complex | The reactivity is influenced by the substitution pattern of the amide. |
| Nitriles | Low Reactivity: Generally expected to be tolerated under mild conditions. | Lithium Aluminum Hydride (LiAlH₄), Diborane (B₂H₆) | Some borane reagents are known to reduce nitriles, but chloro(dialkoxy)boranes are expected to be less reactive. |
| Alkenes & Alkynes | Low Reactivity: Generally tolerated. | Diborane (for hydroboration) | Chloro(dialkoxy)boranes are not typically used for hydroboration reactions. |
| Alcohols & Phenols | High Reactivity: The acidic proton will react with the borane. Protection of these groups is likely necessary. | - | The reaction with acidic hydrogens is a common feature of borane reagents[1]. |
| Alkyl & Aryl Halides | Generally Tolerated | - | The C-X bond is typically stable to this class of reagents. |
| Ethers | Generally Tolerated | - | Ethers are generally stable to borane reagents under standard conditions. |
| Nitro Groups | Low Reactivity: Aromatic nitro groups are often tolerated. | Catalytic Hydrogenation (H₂/Pd), Tin(II) Chloride (SnCl₂) | The reduction of nitro groups typically requires more potent reducing agents. |
Experimental Protocols
Representative Experimental Protocol: Chemoselective Reduction of an Aldehyde
-
Reagent Preparation: A solution of this compound (1.1 equivalents) in an anhydrous, aprotic solvent (e.g., tetrahydrofuran, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: The substrate containing both an aldehyde and an ester functional group (1.0 equivalent) is dissolved in anhydrous THF in a separate flask, also under an inert atmosphere. The solution is cooled to a suitable temperature, typically between -78 °C and 0 °C, to control the reaction selectivity.
-
Addition of Reagent: The this compound solution is added dropwise to the cooled solution of the substrate with vigorous stirring. The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent, such as methanol or water, at a low temperature.
-
Work-up: The reaction mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution (e.g., sodium bicarbonate or brine).
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated. The final product is purified by a suitable method, such as column chromatography on silica gel.
Visualizing Workflows and Pathways
To further elucidate the application and assessment of this compound, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a plausible reaction pathway.
Caption: General workflow for assessing the functional group tolerance of a reagent.
Caption: Plausible pathway for the reduction of an aldehyde by a chloroborane reagent.
Conclusion
While direct and extensive experimental data for the functional group tolerance of this compound is limited, a comparative analysis with related borane reagents provides valuable insights into its potential reactivity profile. It is anticipated to be a reactive species towards carbonyls and acidic protons, while showing greater tolerance for a range of other functional groups. For applications in complex molecule synthesis, careful optimization of reaction conditions and, where necessary, the use of protecting groups, will be crucial. Further experimental investigation is warranted to fully delineate the synthetic utility of this promising reagent.
References
Safety Operating Guide
Safe Disposal of Chloro(diethoxy)borane: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Chloro(diethoxy)borane is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document provides essential safety information and a procedural workflow for the handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions: this compound is a highly reactive and hazardous chemical. Always handle this substance in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[1][2] Ensure that a Class D fire extinguisher (for flammable metals) and a dry sand bucket are readily accessible. Keep away from water, heat, sparks, and open flames.[1][3]
Hazard Profile of this compound
The following table summarizes the significant hazards associated with this compound, based on data for similar organoboron compounds.[3][4]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Flammable Liquid | H225: Highly flammable liquid and vapor.[3] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] |
| Water-Reactive | H260: In contact with water releases flammable gases which may ignite spontaneously.[3] | P223: Do not allow contact with water.[3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[3] | P270: Do not eat, drink or smoke when using this product.[3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Serious Eye Damage | H318: Causes serious eye damage.[3][4] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Carcinogenicity | H351: Suspected of causing cancer.[3] | P201: Obtain special instructions before use.[3] |
Protocol for Small-Scale Laboratory Waste Neutralization
For small quantities of residual this compound, a carefully controlled neutralization process can be performed by trained personnel prior to collection by a certified waste disposal service. This procedure is designed to mitigate the reactivity of the compound.
Materials:
-
Inert solvent (e.g., heptane, toluene)
-
A non-reactive, high-boiling point alcohol (e.g., tert-butanol)
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet
-
Ice bath
-
Appropriate PPE
Procedure:
-
Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[3]
-
Dilution: Dilute the this compound waste with an inert solvent such as heptane or toluene in the three-necked flask. The final concentration of the borane should not exceed 5%.[5]
-
Cooling: Cool the flask in an ice bath to control the reaction temperature.
-
Slow Addition of Alcohol: Slowly add a non-reactive alcohol, such as tert-butanol, to the stirred solution via the dropping funnel.[5] The alcohol will react with the borane to produce less reactive alkoxyboranes and hydrogen gas. The addition should be dropwise to control the rate of gas evolution.
-
Quenching: Once the addition of the alcohol is complete and the reaction has subsided, slowly and carefully add cold water dropwise to hydrolyze any remaining reactive species.[5]
-
Separation: Allow the mixture to warm to room temperature. The mixture will separate into an organic and an aqueous layer.
-
Waste Segregation: Separate the two layers. The organic layer should be collected in a container for halogenated organic waste.[6] The aqueous layer should be neutralized with a suitable acid or base, and then collected in an aqueous waste container.
-
Labeling and Disposal: Clearly label both waste containers with their contents and arrange for pickup by a licensed hazardous waste disposal company.[7]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Disclaimer: The information provided is intended as a guide for trained professionals. All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and procedures.[9][10] For large quantities of this compound, direct disposal through a licensed hazardous waste contractor is strongly recommended.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. epfl.ch [epfl.ch]
- 6. vumc.org [vumc.org]
- 7. ethz.ch [ethz.ch]
- 8. orgsyn.org [orgsyn.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
